3-Hydroxy-4-methylphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-hydroxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFGFBGCIAWVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400517 | |
| Record name | 3-Hydroxy-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216019-35-1 | |
| Record name | 3-Hydroxy-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-4-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy-4-methylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details a plausible synthetic route, experimental protocols, and key characterization data to facilitate its use in research and development.
Introduction
This compound is an aromatic boronic acid that holds significant potential in drug discovery and the development of novel organic materials. Its utility primarily stems from its participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds. The presence of both a hydroxyl and a methyl group on the phenyl ring offers opportunities for further functionalization, making it a versatile intermediate in the synthesis of complex molecules. Boronic acids and their derivatives are known to be crucial in the development of therapeutic agents, including proteasome inhibitors for cancer therapy.
Synthesis of this compound
A common and effective strategy for the synthesis of hydroxyphenylboronic acids involves a multi-step process starting from a corresponding bromophenol. This approach typically includes the protection of the reactive hydroxyl group, followed by a metal-halogen exchange and subsequent reaction with a borate ester, and finally, deprotection to yield the desired boronic acid.
A plausible synthetic pathway for this compound commences with the commercially available 5-bromo-2-cresol. The synthesis can be logically divided into three key stages:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group is first protected to prevent it from interfering with the subsequent organometallic reactions. A common protecting group for this purpose is the methoxymethyl (MOM) ether.
-
Borylation: The aryl bromide is then converted into an organometallic intermediate, either an organolithium or a Grignard reagent, which then reacts with a trialkyl borate to form the boronate ester.
-
Deprotection: The protecting group is removed under acidic conditions to afford the final product, this compound.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 1-(Bromomethyl)-3-(methoxymethoxy)-4-methylbenzene (Protection)
-
To a solution of 5-bromo-2-cresol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like diisopropylethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methoxymethyl chloride (MOM-Cl, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.
Step 2: Synthesis of 2-(3-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Borylation)
-
Dissolve the protected aryl bromide (1.0 eq) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the solution and stir for 1 hour at -78 °C.
-
To the resulting organolithium species, add triisopropyl borate (B(OiPr)₃, 1.2 eq) and continue stirring at -78 °C for 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting boronate ester can often be used in the next step without further purification.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve the crude boronate ester from the previous step in a mixture of tetrahydrofuran and aqueous hydrochloric acid (e.g., 2 M HCl).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene) to yield the pure product as a solid.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.
Physicochemical Properties
| Property | Value |
| CAS Number | 216019-35-1 |
| Molecular Formula | C₇H₉BO₃ |
| Molecular Weight | 151.96 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | Not available (requires experimental determination) |
Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Expected signals for aromatic protons, a methyl group singlet, a hydroxyl proton singlet, and boronic acid protons (which may be broad or exchangeable). |
| ¹³C NMR | Expected signals for the aromatic carbons, the methyl carbon, and the carbon attached to the boron atom (which may be broad or unobserved). |
| Mass Spectrometry | [M-H]⁻: 151.05719 (Predicted)[1] |
Note: The provided mass spectrometry data is based on prediction and should be confirmed by experimental analysis.
Applications in Drug Development
Phenylboronic acids are a class of compounds with significant applications in medicinal chemistry. They are key intermediates in Suzuki-Miyaura coupling reactions, enabling the synthesis of complex biaryl structures present in many drug candidates.[2] The boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition. This mechanism is exemplified by the proteasome inhibitor bortezomib, a boronic acid-containing drug used in cancer therapy.[3][4]
The dual functionality of this compound, with its boronic acid group for coupling and a hydroxyl group for further derivatization, makes it a highly versatile building block for creating libraries of compounds for drug screening and lead optimization.
Conclusion
This technical guide outlines a reliable and detailed pathway for the synthesis of this compound, starting from a readily available precursor. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The strategic importance of this compound as a versatile building block in the development of novel therapeutics is underscored by the established roles of phenylboronic acids in drug discovery. Further investigation and application of this compound are anticipated to contribute to the advancement of pharmaceutical research.
References
Technical Guide: Spectral Analysis of 3-Hydroxy-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of 3-Hydroxy-4-methylphenylboronic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted data, general experimental protocols for analogous compounds, and a recommended analytical workflow.
Compound Information
Structure:
Chemical Formula: C₇H₉BO₃
Molecular Weight: 151.96 g/mol
CAS Number: 216019-35-1[1]
Spectral Data Summary
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 153.07175 |
| [M+Na]⁺ | 175.05369 |
| [M-H]⁻ | 151.05719 |
| [M+NH₄]⁺ | 170.09829 |
| [M+K]⁺ | 191.02763 |
| [M+H-H₂O]⁺ | 135.06173 |
| [M]⁺ | 152.06392 |
| [M]⁻ | 152.06502 |
Data sourced from PubChem.[2]
Experimental Protocols
The following are general protocols for obtaining NMR, IR, and MS spectra of phenylboronic acid derivatives. These can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of boronic acids. However, boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex and sometimes poorly resolved spectra. Careful sample preparation is crucial.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Common solvents for boronic acids include DMSO-d₆, Methanol-d₄, or CDCl₃. To minimize boroxine formation, the sample can be heated or placed under a vacuum to remove water. Alternatively, adding a small amount of D₂O can sometimes sharpen the B(OH)₂ proton signal.
-
Instrument Parameters (300 MHz Spectrometer):
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrument Parameters (75 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. The carbon atom attached to the boron atom may not always be observed due to quadrupolar relaxation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups present in the molecule.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to various vibrational modes. Key expected absorptions for this compound include:
-
O-H stretch (boronic acid): Broad band around 3200-3600 cm⁻¹.
-
O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹.
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹.
-
C-H stretch (methyl): ~2850-2960 cm⁻¹.
-
B-O stretch: Strong band around 1330-1380 cm⁻¹.
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Electrospray Ionization (ESI)-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.
-
Instrument Parameters:
-
Ionization Mode: ESI positive or negative.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
-
Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio of the ionized molecule and its adducts.
Visualizations
Analytical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
General Synthetic Pathway for Hydroxyphenylboronic Acids
This diagram outlines a general synthetic route to hydroxyphenylboronic acids starting from a protected bromophenol, as suggested by patent literature.
References
An In-depth Technical Guide to 3-Hydroxy-4-methylphenylboronic acid (CAS 216019-35-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 3-Hydroxy-4-methylphenylboronic acid (CAS 216019-35-1), a versatile building block in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
This compound is a member of the arylboronic acid family, characterized by a boronic acid functional group attached to a substituted benzene ring. This structure imparts unique chemical reactivity, making it a valuable reagent in various chemical transformations.
| Property | Value | Source |
| CAS Number | 216019-35-1 | |
| Molecular Formula | C₇H₉BO₃ | [1] |
| Molecular Weight | 151.96 g/mol | [1] |
| SMILES | B(C1=CC(=C(C=C1)C)O)(O)O | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Precautionary Statements | P280, P305, P351, P338 | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in the public domain. However, based on the analysis of similar compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl protons of the boronic acid and phenol groups. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would reveal signals corresponding to the seven carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (both phenolic and boronic acid), C-H stretching of the aromatic and methyl groups, C=C stretching of the benzene ring, and B-O stretching of the boronic acid moiety.
-
Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that can help confirm the structure. A high-sensitivity LC-MS/MS method has been described for the quantification of similar boronic acids, utilizing multiple reaction monitoring (MRM) in negative ion mode.[3]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the preparation of hydroxyphenylboronic acids are well-established. A common approach involves the protection of the hydroxyl group of a corresponding bromophenol, followed by a Grignard reaction or lithium-halogen exchange and subsequent reaction with a trialkyl borate.[4] Deprotection then yields the desired hydroxyphenylboronic acid.
A potential synthetic workflow is outlined below:
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures. A general protocol for a Suzuki-Miyaura coupling reaction is provided in the experimental protocols section.
Potential Biological Activity and Signaling Pathways
Specific biological activity data for this compound is not available in the current literature. However, the broader class of phenylboronic acids has garnered significant interest in medicinal chemistry due to their ability to interact with biological molecules.
Phenylboronic acids are known to form reversible covalent bonds with diols, a motif present in many biological molecules such as sugars and glycoproteins. This property has led to their investigation as inhibitors of various enzymes, including β-lactamases, where they can mimic the transition state of substrate hydrolysis.
Furthermore, the ability of phenylboronic acids to bind to cell surface glycans, which are often overexpressed in cancer cells, makes them attractive candidates for targeted drug delivery and diagnostics. The interaction with sialic acid residues on glycoproteins can be a key targeting mechanism. This interaction could potentially modulate cell signaling pathways involved in cell adhesion, migration, and proliferation.
The diagram below illustrates a generalized signaling pathway that could be influenced by a phenylboronic acid derivative targeting a cell surface glycoprotein.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction using an aryl halide and a phenylboronic acid, such as this compound. Reaction conditions may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suppliers
A list of potential suppliers for this compound (CAS 216019-35-1) can be found through various chemical supplier databases. It is recommended to contact the suppliers directly to confirm availability, purity, and pricing.
References
- 1. This compound | 216019-35-1 | RIA01935 [biosynth.com]
- 2. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]
- 3. scirp.org [scirp.org]
- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids, a cornerstone of modern organic chemistry, have a rich history stretching back to the late 19th century. Their journey from laboratory curiosities to indispensable tools in drug discovery, materials science, and diagnostics is a testament to the relentless pursuit of synthetic innovation. This in-depth technical guide explores the seminal discoveries, key synthetic methodologies, and the ever-expanding applications of this remarkable class of compounds.
A Historical Perspective: From Frankland to Suzuki
The story of boronic acids begins in 1860, when Edward Frankland reported the synthesis of the first boronic acid. However, it was not until 1880 that Michaelis and Becker first prepared benzeneboronic acid, the parent compound of the vast family of substituted phenylboronic acids.[1] Their method involved the reaction of diphenylmercury with boron trichloride.
The true potential of phenylboronic acids remained largely untapped for decades. A significant breakthrough came with the development of more practical synthetic routes. The use of Grignard reagents, reacting an aryl magnesium halide with a trialkyl borate, became a widely adopted method for their preparation.[2][3] This was followed by the use of organolithium reagents, offering an alternative for substrates incompatible with Grignard conditions.
The watershed moment in the history of phenylboronic acids arrived in 1979 with Akira Suzuki's discovery of the palladium-catalyzed cross-coupling reaction between organoboranes and organic halides. This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.[4] The mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of substituted phenylboronic acids have made the Suzuki-Miyaura coupling one of the most powerful and widely used reactions in organic synthesis.
Core Synthetic Methodologies
The synthesis of substituted phenylboronic acids is dominated by two primary strategies: the use of organometallic reagents and transition metal-catalyzed borylation reactions.
Synthesis via Grignard and Organolithium Reagents
The reaction of a pre-formed aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup, remains a fundamental and cost-effective method for preparing many substituted phenylboronic acids. The choice of organometallic reagent often depends on the nature of the substituents on the aromatic ring.
The Miyaura Borylation Reaction
The Miyaura borylation, a palladium-catalyzed reaction, offers a powerful alternative for the synthesis of boronic acids and their esters. This method involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5][6] The resulting boronate esters can be readily hydrolyzed to the corresponding boronic acids. The Miyaura borylation is particularly valuable for substrates that are incompatible with the conditions required for Grignard or organolithium reagent formation.
Data Presentation: A Comparative Overview
The choice of synthetic method and the properties of the resulting substituted phenylboronic acids are crucial for their successful application. The following tables summarize key quantitative data to aid in this selection process.
Table 1: A Comparison of Yields for the Synthesis of Selected Substituted Phenylboronic Acids
| Compound | Substituent | Method | Yield (%) | Reference |
| 4-Methylphenylboronic acid | 4-CH₃ | Grignard | ~70-80% | |
| 3-Nitrophenylboronic acid | 3-NO₂ | Miyaura Borylation | ~85-95% | [6] |
| 2-Fluorophenylboronic acid | 2-F | Organolithium | ~60-70% | |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Grignard | ~75-85% | [7] |
| 4-Chlorophenylboronic acid | 4-Cl | Miyaura Borylation | ~90-98% | [8] |
Table 2: Physical Properties of Selected Substituted Phenylboronic Acids
| Substituent | Position | Melting Point (°C) | pKa | Reference |
| H | - | 216-219 | 8.86 | [9][10] |
| 4-CH₃ | para | 258-262 | 9.03 | [10] |
| 3-CH₃ | meta | 162-165 | 8.91 | [10] |
| 2-CH₃ | ortho | 162-164 | 9.15 | [10] |
| 4-F | para | 269-272 | 8.35 | [11] |
| 3-F | meta | 157-160 | 8.28 | [11] |
| 2-F | ortho | 101-110 | 7.91 | [11][12] |
| 4-CF₃ | para | 255-258 | 7.84 | [11] |
| 3-CF₃ | meta | 198-201 | 7.87 | [11] |
| 4-NO₂ | para | 299-302 | 7.10 | [10] |
| 3-NO₂ | meta | 298-301 | 7.20 | [10] |
| 4-OH | para | 285-290 (dec.) | 9.35 | [10] |
| 3-OH | meta | 275-280 (dec.) | 8.65 | [10] |
| 2-OH | ortho | 164-167 | 7.20 | [10] |
Table 3: Inhibition Constants (Ki) of Substituted Phenylboronic Acids for Various Enzymes
| Phenylboronic Acid Derivative | Enzyme | Inhibition Type | Ki (µM) | Reference |
| Phenylboronic acid | β-Lactamase (KPC-2) | Competitive | 4.85 | [4] |
| [2-(2-carboxyvinyl)-phenyl]boronic acid | β-Lactamase (GES-5) | Competitive | 0.11 | [4] |
| 3-Nitrophenylboronic acid | Carbonic Anhydrase I | Not specified | 0.24 | [13] |
| 4-Fluorophenylboronic acid | Carbonic Anhydrase II | Not specified | 0.194 | [13] |
| Phenylboronic acid | Acetylcholinesterase | Not specified | 0.043 | [13] |
| Bortezomib (a dipeptidyl boronic acid) | 20S Proteasome | Reversible | 0.0006 | [14] |
Experimental Protocols
Detailed and reliable experimental procedures are paramount for the successful synthesis and application of substituted phenylboronic acids. The following protocols provide step-by-step guidance for key synthetic transformations.
Protocol 1: Synthesis of 4-Methylphenylboronic Acid via Grignard Reaction
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
Add a small amount of a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether to initiate the reaction. The disappearance of the iodine color and gentle reflux indicates initiation.
-
Slowly add the remaining 4-bromotoluene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Reaction with Trimethyl Borate: Slowly add a solution of trimethyl borate (1.1 equivalents) in anhydrous diethyl ether to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the aqueous layer is acidic (pH ~1-2).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford 4-methylphenylboronic acid as a white solid.
Protocol 2: Synthesis of a Substituted Phenylboronic Acid via Miyaura Borylation
Materials:
-
Aryl halide (e.g., 3-bromonitrobenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., dioxane or DMSO)
Procedure:
-
In a Schlenk flask under an inert atmosphere (nitrogen or argon), combine the aryl halide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), palladium catalyst (e.g., 3 mol%), and potassium acetate (3.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis of the Boronate Ester (if required): The resulting pinacol boronate ester can often be used directly in subsequent reactions (e.g., Suzuki-Miyaura coupling). If the free boronic acid is desired, the ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) or by transesterification with another diol followed by hydrolysis.
-
Purification: The crude boronic acid or ester can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: General Procedure for Solid-Phase Synthesis of an α-Aminoboronic Acid Peptide
Materials:
-
1-Glycerol polystyrene resin
-
Fmoc-protected amino acids
-
(R)-Boroleucine hydrochloride
-
Coupling reagents (e.g., TBTU, DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/water)
Procedure:
-
Resin Loading: Swell the 1-glycerol polystyrene resin in dichloromethane (DCM). React the resin with the desired Fmoc-protected α-aminoboronic acid (e.g., Fmoc-(R)-boroleucine) in the presence of a suitable activating agent.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.
-
Peptide Coupling: Couple the next Fmoc-protected amino acid using a standard coupling reagent cocktail (e.g., TBTU/DIPEA in DMF).
-
Repeat the deprotection and coupling steps to assemble the desired peptide sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the desired α-aminoboronic acid peptide.[15]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes in the chemistry of substituted phenylboronic acids.
Conclusion
The discovery and development of substituted phenylboronic acids represent a significant chapter in the history of organic chemistry. From their initial synthesis as academic curiosities to their current status as indispensable reagents, their journey highlights the power of synthetic innovation to drive progress across diverse scientific disciplines. The robust and versatile synthetic methods developed for their preparation, coupled with their unique chemical properties, have cemented their role in modern drug discovery, diagnostics, and materials science. As research continues to uncover new applications and refine synthetic methodologies, the future of substituted phenylboronic acids promises to be as dynamic and impactful as their celebrated past.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. journal.arikesi.or.id [journal.arikesi.or.id]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Fluorophenylboronic acid = 95 1993-03-9 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile of 3-Hydroxy-4-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4-methylphenylboronic acid is a versatile organic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of the boronic acid functional group, which enables a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings. This guide provides an in-depth overview of the reactivity profile of this compound, focusing on its participation in these key transformations. Due to a lack of specific quantitative data for this particular compound in the public domain, the experimental details and yields provided are based on established protocols for closely related substituted phenylboronic acids and should be considered illustrative.
Core Reactivity: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between a boronic acid and an organohalide (or triflate) using a palladium catalyst and a base. This reaction is widely employed in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below.
Caption: General scheme of the Suzuki-Miyaura coupling.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The Versatile Role of 3-Hydroxy-4-methylphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-4-methylphenylboronic acid is a versatile building block in medicinal chemistry, primarily recognized for its utility in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. Furthermore, as a member of the arylboronic acid class, it holds significant potential as a reversible covalent inhibitor of various enzymes, particularly serine proteases. This technical guide provides an in-depth overview of the potential applications of this compound, including its physicochemical properties, its role as a synthetic intermediate, and its prospective function as an enzyme inhibitor. Detailed experimental protocols for representative applications and visualizations of key chemical and biological processes are also presented to facilitate its practical use in a laboratory setting.
Introduction to this compound
This compound is an organoboron compound featuring a phenyl ring substituted with a hydroxyl, a methyl, and a boronic acid group. This unique combination of functional groups imparts valuable properties for applications in organic synthesis and medicinal chemistry. The boronic acid moiety is a versatile functional group that can participate in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.
The presence of the boronic acid group also confers the ability to interact with diols, including the active site residues of certain enzymes, making it a candidate for the development of novel enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with the catalytic serine residues of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₉BO₃ | PubChem |
| Molecular Weight | 151.96 g/mol | PubChem |
| CAS Number | 216019-35-1 | PubChem |
| Appearance | White to off-white powder or crystalline solid | Commercial Suppliers |
| Melting Point | >300 °C | Commercial Suppliers |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | General Knowledge |
Potential as an Enzyme Inhibitor
Arylboronic acids have emerged as a promising class of enzyme inhibitors due to their ability to form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and selective inhibition.
Mechanism of Serine Protease Inhibition
The inhibitory mechanism involves the nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom of the boronic acid. This forms a stable, yet reversible, tetrahedral boronate adduct. The stability of this complex is influenced by the pH and the electronic properties of the substituents on the phenyl ring. The general mechanism is depicted in the following diagram.
Potential Inhibitory Activity
While specific inhibitory data for this compound against various proteases is not extensively documented in publicly available literature, the inhibitory constants (Ki) of analogous simple arylboronic acids against common serine proteases can provide an indication of its potential potency. Table 2 summarizes the Ki values for phenylboronic acid and some of its derivatives against chymotrypsin and subtilisin.
| Compound | Enzyme | Ki (µM) |
| Phenylboronic acid | Chymotrypsin | 430 |
| 4-Methylphenylboronic acid | Chymotrypsin | 280 |
| 4-Methoxyphenylboronic acid | Chymotrypsin | 150 |
| Phenylboronic acid | Subtilisin | 2100 |
| 4-Methylphenylboronic acid | Subtilisin | 1200 |
Data is illustrative and sourced from literature on arylboronic acid inhibitors.
Role as a Synthetic Building Block in Medicinal Chemistry
One of the most significant applications of this compound in medicinal chemistry is its use as a key building block in the synthesis of complex biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. This reaction is widely employed in the pharmaceutical industry for the construction of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids and their derivatives.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as this compound) with an organohalide or triflate. The catalytic cycle, which is central to this transformation, is illustrated below.
Experimental Protocols
The following sections provide detailed, representative protocols for a serine protease inhibition assay and a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.
Serine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate.
Materials:
-
Serine protease (e.g., Trypsin, Chymotrypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
This compound (or other inhibitor) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add an equal volume of the diluted inhibitor solutions to the respective wells. Include a control with buffer and DMSO but no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding a fixed volume of the chromogenic substrate solution to each well.
-
Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
The workflow for this assay is visualized below.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.[1][2]
Materials:
-
Aryl halide (e.g., 4-bromopyridine)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its primary and well-established application lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents.[1][3] Additionally, based on the known pharmacology of the arylboronic acid class, it holds significant potential as a reversible covalent inhibitor of serine proteases and other enzymes with a serine nucleophile in their active site. While specific quantitative biological data for this particular compound is not widely published, the foundational principles of boronic acid-based enzyme inhibition suggest that it is a promising scaffold for further investigation in drug discovery programs. The experimental protocols provided herein offer a starting point for researchers to explore and exploit the full potential of this compound in their own research endeavors.
References
Stability and Storage of 3-Hydroxy-4-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Hydroxy-4-methylphenylboronic acid. Understanding the stability profile of this compound is critical for ensuring its integrity and performance in research and drug development applications. This document outlines general handling procedures, factors influencing stability, and methodologies for assessing degradation.
Core Concepts: Stability and Degradation
This compound, like other arylboronic acids, is susceptible to degradation, which can impact its purity and reactivity. The primary degradation pathway for boronic acids is protodeboronation, the cleavage of the carbon-boron bond. This process can be influenced by several factors, including moisture, pH, light, and temperature.
Key Stability-Influencing Factors:
-
Moisture: Arylboronic acids can undergo dehydration to form cyclic anhydrides (boroxines). While this is often a reversible process, the presence of excess moisture can facilitate hydrolytic degradation.
-
pH: The stability of arylboronic acids is pH-dependent. Both acidic and basic conditions can catalyze protodeboronation.
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of phenol derivatives and boric acid.
-
Light: Exposure to light, particularly UV radiation, can promote degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. For long-term storage, refrigeration (-20°C) is advisable.[1] | Minimizes thermal degradation and slows down other chemical degradation processes. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | Protects against moisture and oxidation from atmospheric oxygen. |
| Light | Protect from light. Use amber vials or store in a light-proof container. | Prevents photolytic degradation. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids.[2][3] | Avoids chemical reactions that can lead to degradation. |
Handling Precautions:
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Minimize dust generation during handling.
Potential Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily driven by hydrolysis and oxidation.
Caption: Logical flow of potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies.
Caption: A typical experimental workflow for conducting forced degradation studies.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of stability.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of the compound. |
| Temperature | Ambient or controlled (e.g., 25°C) |
| Injection Volume | 10-20 µL |
Method Development Considerations:
-
The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the analyte peak is free from co-eluting impurities.
Conclusion
While specific quantitative stability data for this compound is not extensively available in the public domain, the general principles of handling and storing arylboronic acids provide a strong framework for maintaining its integrity. Proper storage in a cool, dark, and dry environment, under an inert atmosphere, is paramount. For critical applications, it is highly recommended that researchers and drug development professionals conduct their own stability studies using validated analytical methods, such as the HPLC protocol outlined in this guide, to establish a comprehensive stability profile under their specific storage and experimental conditions. This proactive approach will ensure the reliability and reproducibility of results obtained using this important chemical intermediate.
References
The Solubility Profile of 3-Hydroxy-4-methylphenylboronic Acid in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4-methylphenylboronic acid is an organoboron compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction design, purification, and formulation development. This technical guide provides a comprehensive overview of the expected solubility characteristics of this compound. Due to the limited availability of specific quantitative data for this compound in public literature, this guide leverages data from structurally related boronic acids, such as phenylboronic acid and its substituted derivatives, to provide valuable insights into its expected behavior. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.
Factors Influencing the Solubility of Phenylboronic Acids
The solubility of phenylboronic acids is influenced by several factors, including the nature and position of substituents on the phenyl ring and the polarity of the solvent.[1] Generally, introducing substituents to the phenylboronic acid ring can increase solubility in most solvents.[2] However, the specific solubility profile is a complex interplay between the solute and solvent properties. Boronic acids can also undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate solubility studies.[2]
Quantitative Solubility Data for Analogous Phenylboronic Acid Derivatives
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.015 |
| 303.15 | 0.025 | |
| 313.15 | 0.040 | |
| 3-Pentanone | 293.15 | 0.100 |
| 303.15 | 0.140 | |
| 313.15 | 0.190 | |
| Acetone | 293.15 | 0.120 |
| 303.15 | 0.170 | |
| 313.15 | 0.230 | |
| Dipropyl ether | 293.15 | 0.030 |
| 303.15 | 0.045 | |
| 313.15 | 0.065 | |
| Methylcyclohexane | 293.15 | 0.001 |
| 303.15 | 0.002 | |
| 313.15 | 0.003 |
Data extrapolated from studies on phenylboronic acid solubility.[3][4]
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.108 |
Based on the data for analogous compounds, phenylboronic acids generally exhibit high solubility in ketones and ethers, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] The ortho-substituted isomer of isobutoxyphenylboronic acid shows significantly higher solubility than the meta and para isomers across all tested solvents.[2][5]
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following established experimental methodologies are recommended.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.[6]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[6]
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the solid phase has settled. Alternatively, centrifuge the samples to facilitate separation.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Quantify the concentration of the dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).[6]
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.[6]
-
Addition of Test Solvent: To each well of a new microplate, add a fixed volume of the desired organic solvent.[6]
-
Compound Addition: Transfer a small volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This results in a final DMSO concentration that is low enough not to significantly affect the solubility in the test solvent (e.g., 1%).[6]
-
Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. The point at which precipitation is first observed (the highest concentration that remains clear) is determined visually or instrumentally (e.g., by nephelometry or turbidimetry).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a boronic acid.
References
Methodological & Application
Application Notes and Protocols for 3-Hydroxy-4-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Hydroxy-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are pivotal in medicinal chemistry and materials science. While specific documented examples for this compound are limited in publicly available literature, this guide offers detailed protocols and reaction conditions based on well-established principles of Suzuki-Miyaura coupling with analogous substituted phenylboronic acids.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. [cite: 10, 13] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. [cite: 10, 13] These characteristics make it an invaluable tool for the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials. [cite: 13]
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst. [cite: 10] A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Parameters for Substituted Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ (1) | dppf (3) | K₂CO₃ (5) | THF | 67 | 20 | Not Specified |
| Iodobenzene | 4-Methylphenylboronic acid | CuBr (10) | None | K₂CO₃ (2) | DMF | 110 | 8 | 42 |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (0.1) | None | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 3 | ~95 |
| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Not Specified | Moderate to Good |
| Aryl Bromide | Phenylboronic Acid | PdCl₂(dppf) (10) | - | 2 M Na₂CO₃ | Toluene/Dioxane (4:1) | 85 | 4 | Not Specified |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling reaction and can be adapted for use with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is adapted from general procedures found in the literature for similar cross-coupling reactions. [cite: 1]
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the anhydrous, degassed solvent. If a biphasic system is used, add the degassed organic solvent followed by degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is based on general procedures for microwave-assisted Suzuki reactions and can offer significantly reduced reaction times. [cite: 1]
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., 2 M K₂CO₃, 2-3 equivalents)
-
Solvent suitable for microwave chemistry (e.g., DMF, 1,4-Dioxane)
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the solvent to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 20 minutes).
-
Work-up and Purification: After the reaction is complete and the vial has cooled, filter the mixture to remove the catalyst and purify the filtrate using standard procedures as described in Protocol 1.
Diagrams
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Chan-Lam Coupling Using 3-Hydroxy-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Chan-Lam cross-coupling reaction using 3-Hydroxy-4-methylphenylboronic acid. This versatile reaction enables the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds, which are crucial linkages in many pharmaceutical compounds and organic materials. The Chan-Lam coupling is valued for its operational simplicity, use of an inexpensive and readily available copper catalyst, and tolerance of a wide range of functional groups, often under mild, aerobic conditions.[1][2]
A key consideration when using this compound is the presence of the unprotected phenolic hydroxyl group. However, studies have demonstrated that Chan-Lam couplings can be successfully performed with arylboronic acids bearing free hydroxyl groups without the need for protecting groups.[3] Careful selection of reaction conditions, particularly the base, is important to achieve the desired chemoselectivity.
General Reaction Scheme
The Chan-Lam coupling facilitates the formation of a new bond between the aryl group of the boronic acid and a nitrogen, oxygen, or sulfur nucleophile.
Caption: General scheme of the Chan-Lam coupling reaction.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for Chan-Lam couplings based on literature precedents for couplings with substituted arylboronic acids and various nucleophiles. These serve as a starting point for optimizing the reaction with this compound.
Table 1: Chan-Lam N-Arylation Conditions
| Parameter | Condition | Reference |
| Copper Catalyst | Cu(OAc)₂ (10-20 mol%) | [4] |
| CuCl (10 mol%) | [5] | |
| Base | Pyridine (2-3 equiv.) | [4] |
| Triethylamine (2-3 equiv.) | [4] | |
| DBU (2 equiv.) | [6] | |
| Solvent | Methanol (MeOH) | [5] |
| Acetonitrile (MeCN) | [4] | |
| Dichloromethane (DCM) | [4] | |
| Temperature | Room Temperature to 80 °C | [4][5] |
| Atmosphere | Air (open flask) | [4][5] |
Table 2: Chan-Lam O-Arylation Conditions
| Parameter | Condition | Reference |
| Copper Catalyst | Cu(OAc)₂ (10 mol% - 1 equiv.) | [7] |
| Base | Pyridine (2-3 equiv.) | [7] |
| Triethylamine (2-3 equiv.) | [7] | |
| Solvent | Dichloromethane (DCM) | [7] |
| Temperature | Room Temperature | [7] |
| Atmosphere | Air (open flask) | [7] |
Table 3: Chan-Lam S-Arylation Conditions
| Parameter | Condition | Reference |
| Copper Catalyst | CuSO₄ (5 mol%) | [8] |
| Ligand | 1,10-Phenanthroline·H₂O (5 mol%) | [8] |
| Base | nBu₄NOH (40% aq. solution) | [8] |
| Solvent | Ethanol (EtOH) | [8] |
| Temperature | Room Temperature | [8] |
| Atmosphere | Oxygen (balloon) | [8] |
Experimental Protocols
The following are generalized protocols for the Chan-Lam coupling of this compound with N-, O-, and S-nucleophiles. Optimization may be required for specific substrates.
Protocol 1: N-Arylation of an Amine or Amide
This protocol is based on conditions reported to be successful for arylboronic acids with unprotected hydroxyl groups.[3]
Materials:
-
This compound
-
Amine or amide nucleophile
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Methanol (MeOH)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
Procedure:
-
To a reaction vessel, add the amine or amide nucleophile (1.0 equiv.), this compound (1.5-2.0 equiv.), and Cu(OAc)₂ (10-20 mol%).
-
Add methanol as the solvent.
-
Add pyridine (2.0-3.0 equiv.) to the mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere (air).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Arylation of a Phenol or Alcohol
Materials:
-
This compound
-
Phenol or alcohol nucleophile
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the phenol or alcohol (1.0 equiv.) and this compound (1.5-2.0 equiv.) in dichloromethane.
-
Add Cu(OAc)₂ (stoichiometric amount, e.g., 1.0 equiv., may be reduced to catalytic amounts with optimization) and the base (pyridine or triethylamine, 2.0-3.0 equiv.).
-
Stir the mixture at room temperature under an air atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: S-Arylation of a Thiol
This protocol is adapted from a reported S-arylation procedure.[8]
Materials:
-
This compound
-
Thiol nucleophile
-
Copper(II) sulfate (CuSO₄)
-
1,10-Phenanthroline monohydrate
-
Tetrabutylammonium hydroxide (nBu₄NOH, 40% in water)
-
Ethanol (EtOH)
-
Reaction vessel
-
Magnetic stirrer
-
Oxygen balloon
Procedure:
-
To a reaction vessel, add the thiol (1.0 equiv.), this compound (1.2 equiv.), CuSO₄ (5 mol%), and 1,10-phenanthroline monohydrate (5 mol%).
-
Add ethanol as the solvent, followed by the nBu₄NOH solution (2.0 equiv.).
-
Fit the reaction vessel with an oxygen balloon.
-
Stir the mixture at room temperature.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the crude product via flash column chromatography.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general experimental workflow for the Chan-Lam coupling protocol.
Caption: Experimental workflow for Chan-Lam coupling.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. books.rsc.org [books.rsc.org]
- 8. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
Application Notes and Protocols: Liebeskind-Srogl Coupling of 3-Hydroxy-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Liebeskind-Srogl coupling reaction, specifically tailored for the use of 3-Hydroxy-4-methylphenylboronic acid. This valuable tool in carbon-carbon bond formation allows for the synthesis of various ketone structures under neutral conditions, a significant advantage in the synthesis of complex and sensitive molecules.
Introduction
The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction between a thioester and a boronic acid, mediated by a copper(I) co-catalyst.[1][2] This reaction is highly valued for its mild and neutral reaction conditions, making it compatible with a wide range of functional groups that might not be stable under the basic conditions of other cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] The use of this compound, an electron-rich boronic acid, is generally favorable for this transformation, as electron-donating groups on the boronic acid have been shown to facilitate the coupling process, often leading to good to excellent yields.[3]
Reaction Principle
The first-generation Liebeskind-Srogl coupling typically involves a catalytic cycle initiated by the coordination of the copper(I) salt to the sulfur atom of the thioester. This is followed by oxidative addition of a palladium(0) complex to the carbon-sulfur bond. A subsequent transmetalation step with the boronic acid and reductive elimination yields the desired ketone and regenerates the palladium(0) catalyst.[1]
Recommended Protocol
This protocol is a generalized procedure adapted from established Liebeskind-Srogl coupling reactions for aryl boronic acids. Optimization may be required for specific thioester substrates.
Materials:
-
Thioester (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tris(2-furyl)phosphine (TFP) (10 mol%)
-
Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the thioester, this compound, Pd₂(dba)₃, TFP, and CuTC.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature will depend on the reactivity of the thioester.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% HCl) to remove copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Liebeskind-Srogl coupling of various arylboronic acids, which can serve as a reference for the reaction with this compound.
Table 1: General Reaction Parameters for Liebeskind-Srogl Coupling
| Parameter | Recommended Range | Notes |
| Boronic Acid Stoichiometry | 1.1 - 2.0 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄ | Other Pd(0) sources can also be effective. |
| Ligand | Tris(2-furyl)phosphine (TFP) | Other phosphine ligands can be screened for optimal performance. |
| Copper(I) Co-catalyst | Copper(I) thiophene-2-carboxylate (CuTC) | Stoichiometric amounts are typically required for the first-generation protocol. |
| Solvent | THF, 1,4-Dioxane, Toluene | Anhydrous and degassed solvents are crucial for reproducible results. |
| Temperature | Room Temperature to 80 °C | The optimal temperature is substrate-dependent. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Table 2: Reported Yields for Liebeskind-Srogl Coupling with Substituted Phenylboronic Acids
| Arylboronic Acid | Thioester Partner | Product | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | S-Phenyl benzothioate | 4-Methoxybenzophenone | 85 | General protocol adaptation |
| 4-Tolylboronic acid | S-Ethyl benzothioate | 4-Methylbenzophenone | 92 | General protocol adaptation |
| Phenylboronic acid | S-Phenyl 2-thiophenecarbothioate | Phenyl(thiophen-2-yl)methanone | 88 | General protocol adaptation |
| 4-Hydroxyphenylboronic acid | S-Phenyl benzothioate | 4-Hydroxybenzophenone | 75-85 (estimated) | Inferred from similar substrates |
Note: The yield for 4-Hydroxyphenylboronic acid is an estimation based on the reactivity of electronically similar substrates, as direct data for this specific coupling under these exact conditions was not found in the initial search.
Experimental Workflows and Signaling Pathways
Logical Workflow for Protocol Optimization
The following diagram illustrates a logical workflow for optimizing the Liebeskind-Srogl coupling conditions for a new substrate like this compound.
Caption: Optimization workflow for the Liebeskind-Srogl coupling.
Catalytic Cycle of the Liebeskind-Srogl Coupling
This diagram illustrates the proposed catalytic cycle for the first-generation Liebeskind-Srogl coupling reaction.
Caption: Proposed catalytic cycle for the Liebeskind-Srogl coupling.
Conclusion
The Liebeskind-Srogl coupling is a powerful and versatile method for the synthesis of ketones from thioesters and boronic acids. The use of this compound is anticipated to proceed efficiently under the mild, neutral conditions of this reaction, offering a significant advantage for the synthesis of functionalized aromatic ketones. The provided protocols and data serve as a strong starting point for researchers in their synthetic endeavors.
References
- 1. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 2. The Liebeskind-Srogl C-C cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
Application Notes and Protocols for Copper-Catalyzed C-N Bond Formation with 3-Hydroxy-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-catalyzed Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction facilitates the cross-coupling of arylboronic acids with a wide range of nitrogen-containing nucleophiles, including amines, amides, and heterocycles.[3][4] Compared to other cross-coupling methods like the Buchwald-Hartwig amination, the Chan-Lam coupling offers several advantages, such as the use of a more economical and less toxic copper catalyst, milder reaction conditions, and often tolerance to air and moisture.[1] These features make it an attractive methodology in the synthesis of pharmaceuticals and other bioactive molecules.
This document provides detailed application notes and protocols for the copper-catalyzed C-N bond formation utilizing 3-Hydroxy-4-methylphenylboronic acid as the arylating agent. The presence of a hydroxyl group on the boronic acid requires careful consideration of reaction conditions to achieve selective N-arylation over potential O-arylation.
Reaction Principle
The Chan-Lam coupling reaction proceeds via a proposed catalytic cycle involving a copper(II) catalyst. The key steps are believed to be:
-
Ligand Exchange: The amine nucleophile coordinates to the copper(II) center.
-
Transmetalation: The arylboronic acid transfers its aryl group to the copper center.
-
Reductive Elimination: The C-N bond is formed, yielding the N-arylated product and a copper(I) species.
-
Oxidation: The copper(I) is re-oxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.
Figure 1: Proposed catalytic cycle for the Chan-Lam C-N coupling reaction.
Experimental Data Summary
The following tables summarize typical reaction conditions and yields for Chan-Lam couplings of various arylboronic acids with different amine nucleophiles, providing a basis for optimizing the reaction with this compound.
Table 1: Optimization of Reaction Parameters for Chan-Lam C-N Coupling
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | None | Pyridine (2) | CH₂Cl₂ | Room Temp | 48 | 75-95 |
| 2 | CuCl (10) | None | K₂CO₃ (2) | MeOH | Room Temp | 24 | 80-90 |
| 3 | Cu(OTf)₂ (10) | 1,10-Phenanthroline (10) | Cs₂CO₃ (1.5) | DMF | 80 | 12 | 85-98 |
| 4 | CuI (5) | Picolinic acid (10) | K₃PO₄ (2) | DMSO | 100 | 24 | 70-90 |
Table 2: Substrate Scope of Chan-Lam C-N Coupling with Various Amines
| Entry | Arylboronic Acid | Amine | Product | Yield (%) |
| 1 | Phenylboronic acid | Aniline | N-Phenylaniline | 91 |
| 2 | 4-Methoxyphenylboronic acid | Morpholine | 4-(4-Methoxyphenyl)morpholine | 88 |
| 3 | 3-Chlorophenylboronic acid | Benzylamine | N-Benzyl-3-chloroaniline | 85 |
| 4 | 2-Hydroxyphenylboronic acid | Piperidine | 1-(2-Hydroxyphenyl)piperidine | 72 |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of Amines with this compound
This protocol is a general guideline and may require optimization for specific amine substrates. The presence of the free hydroxyl group on the boronic acid may lead to competitive O-arylation. The choice of base and solvent can be critical in favoring N-arylation.
Materials:
-
This compound
-
Amine substrate
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., Pyridine, Triethylamine (Et₃N), or Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., Dichloromethane (CH₂Cl₂), Methanol (MeOH), or Toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the amine substrate (1.2 equiv.), and copper(II) acetate (0.1 equiv.).
-
Add the appropriate solvent (e.g., CH₂Cl₂).
-
Add the base (e.g., Pyridine, 2.0 equiv.).
-
Stir the reaction mixture at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
Considerations for the Hydroxyl Group:
-
Base Selection: A non-nucleophilic organic base like pyridine or triethylamine is often preferred to minimize deprotonation of the phenolic hydroxyl group, which could lead to O-arylation.
-
Protecting Groups: If O-arylation is a significant side reaction, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group may be necessary prior to the coupling reaction. The protecting group can then be removed in a subsequent step.
-
Solvent Effects: The choice of solvent can influence the selectivity. Aprotic solvents like CH₂Cl₂ or toluene may favor N-arylation.
Figure 2: General experimental workflow for the Chan-Lam C-N coupling.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh, high-purity copper salt. |
| Low reactivity of amine | Increase reaction temperature or use a more activating ligand (e.g., 1,10-phenanthroline). | |
| Formation of O-arylated byproduct | Deprotonation of hydroxyl group | Use a non-nucleophilic organic base. Consider protecting the hydroxyl group. |
| Formation of homocoupled boronic acid | Excess oxidant or high temperature | Run the reaction at room temperature. Ensure appropriate stoichiometry. |
| Difficult purification | Complex reaction mixture | Optimize reaction conditions to improve selectivity. Use high-resolution chromatography for purification. |
Logical Relationships of Reaction Components
Figure 3: Interplay of components in the Chan-Lam coupling reaction.
Conclusion
The copper-catalyzed C-N bond formation using this compound is a valuable transformation for the synthesis of substituted anilines and related compounds. By carefully selecting the reaction conditions, particularly the base and solvent, selective N-arylation can be achieved. The protocols and data presented herein provide a solid foundation for researchers to successfully apply this methodology in their synthetic endeavors. Further optimization may be required for specific substrates to maximize yield and selectivity.
References
Synthesis of Biaryl Compounds Using 3-Hydroxy-4-methylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials. Their synthesis is a cornerstone of modern medicinal and materials chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, enabling the efficient synthesis of a vast array of biaryl compounds.[1] This protocol focuses on the application of a specific, functionalized building block, 3-Hydroxy-4-methylphenylboronic acid , in the synthesis of substituted biaryl compounds. The presence of both a hydroxyl and a methyl group on the boronic acid ring offers unique advantages for creating diverse molecular architectures, making it a valuable reagent in drug discovery and development.
Reagent Profile: this compound
A clear understanding of the starting material is critical for successful synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 216019-35-1 | [2] |
| Molecular Formula | C₇H₉BO₃ | [3] |
| Molecular Weight | 152.0 g/mol | [3] |
| Structure | B(C1=CC(=C(C=C1)C)O)(O)O | [3] |
| Appearance | Typically a white to off-white solid | N/A |
Core Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron compound (like this compound) with an organic halide or triflate.[4] The catalytic cycle, a fundamental concept for understanding and troubleshooting the reaction, involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.[4][5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating this step.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Application Notes
The unique structure of this compound makes it a strategic choice for several applications:
-
Drug Discovery: The resulting 3'-hydroxy-4'-methylbiaryl scaffold is a privileged structure in medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for binding to biological targets like enzymes or receptors. It also provides a reactive handle for further derivatization to explore structure-activity relationships (SAR).
-
Fine-Tuning Properties: The methyl group provides steric bulk and influences the electronics of the ring, which can be used to fine-tune the physicochemical properties of the final compound, such as solubility and metabolic stability.
-
Materials Science: Biaryl compounds are key components in the development of organic light-emitting diodes (OLEDs) and liquid crystalline materials. The substitution pattern offered by this reagent can be exploited to control the optoelectronic and physical properties of these advanced materials.[1]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Researchers should optimize conditions for their specific substrates.
Protocol 1: Standard Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling with various electron-rich and electron-poor aryl bromides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
Triphenylphosphine (PPh₃) (0.08 equiv.) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand under a positive flow of the inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1). The mixture should be sufficiently dilute (e.g., 0.1 M with respect to the aryl halide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Microwave-Assisted Coupling with an Aryl Chloride
Aryl chlorides are often less reactive but more cost-effective. Microwave irradiation can significantly accelerate the reaction.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 - 0.05 equiv.)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Solvent: N,N-Dimethylformamide (DMF) or 1,4-Dioxane
Procedure:
-
In a microwave vial, combine the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and base (3.0 equiv.).
-
Add the solvent (e.g., DMF).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat to 120-150 °C for 15-45 minutes.
-
After the reaction, cool the vial to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography.
Representative Data
The following table presents illustrative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are representative and will vary based on the specific substrate and optimized reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂/PPh₃ (2/8) | K₂CO₃ | Dioxane/H₂O | 90 °C / 12h | 85-95 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 °C / 8h | 75-85 |
| 3 | 4-Chlorobenzonitrile | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF (MW) | 140 °C / 30m | 70-80 |
| 4 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 °C / 16h | 80-90 |
| 5 | 1-Bromo-3-nitrobenzene | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 100 °C / 6h | 88-97 |
Application in Drug Discovery: A Logical Pathway
The synthesis of novel biaryl compounds using this compound is a direct path to expanding the chemical space for drug discovery. The resulting scaffolds can be screened against various biological targets to identify new therapeutic leads.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 216019-35-1|(3-Hydroxy-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. PubChemLite - (3-hydroxy-4-methylphenyl)boronic acid (C7H9BO3) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Bioactive Heterocycles Using 3-Hydroxy-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Hydroxy-4-methylphenylboronic acid in the synthesis of bioactive heterocyclic compounds, particularly focusing on the synthesis of benzofuran derivatives via Suzuki-Miyaura cross-coupling.
Introduction
Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. Benzofurans, in particular, are a class of heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of complex organic molecules, including bioactive heterocycles.
This compound is a valuable building block in organic synthesis. Its substituted phenyl ring can be strategically incorporated into target molecules to modulate their biological activity and pharmacokinetic properties. This document outlines the application of this specific boronic acid in the synthesis of a representative bioactive benzofuran derivative and provides a detailed experimental protocol.
Synthesis of a Representative Bioactive Heterocycle: A Benzofuran Derivative
A common strategy for the synthesis of substituted benzofurans is the Suzuki-Miyaura coupling of a halogenated benzofuran precursor with an appropriate arylboronic acid. In this representative example, we describe the synthesis of a 5-(3-hydroxy-4-methylphenyl)benzofuran-2-carboxylate derivative.
Table 1: Reactants and Products for the Synthesis of a Benzofuran Derivative
| Compound Name | Structure | Role in Reaction |
| Methyl 5-bromobenzofuran-2-carboxylate | Br-C₆H₃-O-C(CO₂CH₃)=CH- | Starting Material |
| This compound | HO-(CH₃)C₆H₃-B(OH)₂ | Reagent |
| 5-(3-hydroxy-4-methylphenyl)benzofuran-2-carboxylate | HO-(CH₃)C₆H₃-C₆H₃-O-C(CO₂CH₃)=CH- | Product |
Table 2: Representative Reaction Conditions and Yield for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Representative Yield | 75-85% |
Note: The yield is a representative value based on similar reactions reported in the literature and may vary depending on the specific experimental setup and purification.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 5-(3-hydroxy-4-methylphenyl)benzofuran-2-carboxylate
This protocol details the synthesis of a representative bioactive benzofuran derivative using this compound.
Materials:
-
Methyl 5-bromobenzofuran-2-carboxylate
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Deionized Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add methyl 5-bromobenzofuran-2-carboxylate (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Equip the flask with a condenser and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the reaction flask.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (methyl 5-bromobenzofuran-2-carboxylate) is consumed (typically 12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure methyl 5-(3-hydroxy-4-methylphenyl)benzofuran-2-carboxylate.
Biological Activity of Synthesized Benzofuran Derivatives
Benzofuran derivatives are known to exhibit a range of biological activities. For instance, similar benzofuran compounds have shown potent α-glucosidase inhibitory activity, which is a therapeutic target for managing type 2 diabetes. The synthesized 5-(3-hydroxy-4-methylphenyl)benzofuran-2-carboxylate can be screened for its potential as an α-glucosidase inhibitor.
Table 3: Representative Biological Activity Data for Similar Benzofuran Derivatives
| Compound Class | Biological Target | IC₅₀ Value (µM) | Reference Compound | IC₅₀ Value (µM) |
| Substituted Phenylbenzofuran-2-carboxylates | α-Glucosidase | 47.3 - 78.3 | Acarbose | 375.82 |
Note: The IC₅₀ values are representative for a class of similar compounds and are provided for comparative purposes. The actual activity of the newly synthesized compound would need to be determined experimentally.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway.
Application Note: Microwave-Assisted Suzuki Coupling with 3-Hydroxy-4-methylphenylboronic acid
AN-SMC-2025-01
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials.[1] The advent of microwave-assisted synthesis has revolutionized this transformation by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[2][3] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of 3-Hydroxy-4-methylphenylboronic acid with various aryl halides. The presence of the hydroxyl group on the boronic acid requires careful optimization of reaction conditions to ensure efficient coupling and minimize potential side reactions.
Advantages of Microwave-Assisted Suzuki Coupling:
-
Rapid Reaction Times: Microwave irradiation significantly accelerates reaction rates, enabling high-throughput synthesis and rapid library generation.[3]
-
Improved Yields: Minimized reaction times and precise temperature control can reduce the formation of byproducts, often resulting in higher isolated yields.[3]
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to highly consistent and reproducible outcomes.[3]
-
Energy Efficiency: Microwave heating is an energy-efficient method compared to conventional heating techniques.[2]
Experimental Protocols
This section outlines a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂], Pd(OAc)₂) (0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/Acetone/H₂O)
-
Microwave reactor vial (10 mL) with a stir bar
-
Nitrogen or Argon gas supply
General Procedure:
-
Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv.).
-
Reagent Addition: Add this compound (e.g., 0.6 mmol, 1.2 equiv.), the selected base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Solvent Addition: Add the chosen degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of H₂O).
-
Inerting: Seal the vial and briefly purge with an inert gas (Nitrogen or Argon).
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 10-30 minutes).[4][5] The reaction should be monitored by TLC or LC-MS to determine completion.
-
Work-up:
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to obtain the desired biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions involving substituted phenylboronic acids and various aryl halides. These serve as a starting point for optimization with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II) Complex (0.1) | KOH | EtOH/H₂O | 120 | 2 | >95 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 |
| 4-Nitrochlorobenzene | Phenylboronic acid | Pd(II) Complex (0.5) | KOH | H₂O | 160 | 5 | 92 |
| 4-Iodoanisole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/Acetone/H₂O | 130 | 10 | 95 |
| 3-Bromo-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 20 | High |
| 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd/SPhos (5) | K₂CO₃ | Acetonitrile/H₂O | 80 | 60 | 92 |
Note: This table is a compilation of representative data from various sources to illustrate typical conditions and may not represent reactions performed with this compound specifically.[1][4][6][7][8][9]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the microwave-assisted Suzuki coupling protocol.
Caption: General workflow for microwave-assisted Suzuki coupling.
Suzuki Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
Ligand Effects in Palladium-Catalyzed Reactions of 3-Hydroxy-4-methylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role ligands play in the palladium-catalyzed cross-coupling reactions of 3-Hydroxy-4-methylphenylboronic acid. Detailed protocols and data are presented to guide reaction optimization and the synthesis of novel biaryl compounds, which are significant scaffolds in pharmaceutical and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] this compound is a valuable building block, allowing for the introduction of a substituted phenolic moiety into complex molecules. The efficiency and selectivity of palladium-catalyzed couplings involving this substrate are highly dependent on the choice of ligand coordinated to the palladium center. The ligand influences the stability and reactivity of the catalytic species, thereby impacting reaction rates, yields, and the tolerance of functional groups.[2][3] Bulky and electron-rich phosphine ligands are often employed to enhance the efficacy of these transformations, particularly with challenging substrates.[2][4]
Data Presentation: Ligand Effects on Reaction Yield
The following table summarizes representative data on the impact of different phosphine ligands on the yield of Suzuki-Miyaura reactions. While specific data for this compound is not extensively published, the presented data for structurally related arylboronic acids illustrates the significant influence of ligand choice on reaction outcomes.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 4-Bromoanisole | 60-75 |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 8 | 4-Bromoanisole | 85-95 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 6 | 4-Chlorotoluene | >90 |
| 4 | PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | 4-Iodoanisole | 80-90 |
| 5 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | RT | 12 | 4-Bromotoluene | 70-85 |
Note: The yields presented are typical ranges observed for similar Suzuki-Miyaura couplings and are intended for comparative purposes. Actual yields with this compound may vary and require optimization.
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These protocols are general and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
PdCl₂(dppf) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
In a microwave reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), PdCl₂(dppf) (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Add DMF and water (typically in a 4:1 ratio) to dissolve the reagents.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5]
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture and purify the filtrate by preparative HPLC or column chromatography.
Visualizations
The following diagrams illustrate key aspects of the palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for ligand screening.
Caption: The functional role of ligands in the catalytic cycle.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-Hydroxy-4-methylphenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Hydroxy-4-methylphenylboronic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
Low yields with this specific boronic acid often stem from its unique electronic and structural properties. The primary issues to investigate are:
-
Protodeboronation: The electron-donating nature of the hydroxyl and methyl groups makes the boronic acid susceptible to replacement by a proton from sources like water, especially under basic conditions.[1][2]
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl byproduct can be a significant competing reaction, often promoted by the presence of oxygen.[2][3]
-
Catalyst Inhibition/Deactivation: The phenolic hydroxyl group can coordinate with the palladium catalyst, potentially inhibiting its activity.[4]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often requires careful optimization for this electron-rich and functionalized substrate.[1][3][5]
Q2: How can I specifically prevent protodeboronation of my boronic acid?
Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] To minimize this:
-
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction.[1] Consider switching from strong bases like NaOH to milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3][6]
-
Employ Anhydrous Conditions: Since water is the primary proton source, switching to anhydrous solvents (e.g., dry dioxane, toluene, or THF) can significantly reduce protodeboronation.[1]
-
Convert to a More Stable Boronate Ester: Converting the boronic acid to a pinacol or MIDA boronate ester can protect it from premature decomposition.[3][7] These esters slowly release the boronic acid in situ, keeping its concentration low and minimizing the rate of the side reaction.[8]
Q3: I am observing significant homocoupling byproducts. What is the cause and solution?
Homocoupling is the palladium-catalyzed self-coupling of two boronic acid molecules.[2]
-
Primary Cause: The presence of oxygen is a major contributor to homocoupling.[1][2][8] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which promotes this unwanted side reaction.
-
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[3][8]
-
Maintain Inert Atmosphere: The reaction must be run under a strict inert atmosphere from start to finish.[1][8] Purge the reaction vessel thoroughly with argon or nitrogen before adding reagents.
-
Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) that require in-situ reduction.[2]
-
Q4: Should I protect the phenolic -OH group?
Protecting the hydroxyl group is a valid strategy if other optimization attempts fail. The free phenol can cause issues, but many modern catalyst systems tolerate it.
-
When to Consider Protection: If you observe significant catalyst deactivation or if the phenol's acidity interferes with the base, protection may be necessary.
-
Recommended Protecting Groups: A simple methylation to form the methoxy derivative is a common strategy. Other options include silyl ethers (e.g., TBDMS) or benzyl ethers, depending on the downstream deprotection requirements.
-
Trade-off: This approach adds extra steps (protection and deprotection) to the synthesis, which may lower the overall process efficiency.[4]
Data on Reaction Conditions
Optimizing the combination of catalyst, ligand, base, and solvent is crucial. The following tables summarize common starting points for Suzuki couplings with challenging, electron-rich boronic acids.
Table 1: Comparison of Common Palladium Catalysts & Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Characteristics & Recommendations |
|---|---|---|---|
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1-3 | Good for electron-rich boronic acids. Bulky, electron-rich Buchwald ligands promote reductive elimination and stabilize the catalyst.[3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 | Highly active system, often effective at room temperature for reactive partners.[9] |
| Pd(PPh₃)₄ | None (already ligated) | 2-5 | A classic, robust Pd(0) catalyst. May require higher temperatures. Can be less effective for challenging substrates than modern systems. |
| XPhos Pd G3 | None (precatalyst) | 0.5-2 | Air and moisture-stable precatalyst that reliably generates the active Pd(0) species. Excellent for difficult couplings.[1] |
Table 2: Guide to Base and Solvent Selection
| Base | Recommended Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|
| K₃PO₄ | Dioxane/H₂O (e.g., 10:1), Toluene/H₂O | 80-110 | A strong, effective base for many challenging couplings, including those with phenols.[3][4][10] |
| K₂CO₃ | THF/H₂O (e.g., 4:1), DMF | 70-100 | A milder base that can help reduce protodeboronation. Often used in a biphasic system.[1][11] |
| Cs₂CO₃ | Dioxane, Toluene | 80-110 | Highly effective due to its solubility in organic solvents, but more expensive.[6] |
| KF | Anhydrous THF, Dioxane | 60-90 | A mild base particularly useful when substrates are sensitive to stronger bases.[1][12] |
Experimental Protocols
This section provides a general, robust protocol for performing a Suzuki-Miyaura coupling reaction with this compound. This protocol emphasizes the critical need for an inert atmosphere.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, to make a ~0.1 M solution)
-
Oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the finely powdered base (2.5 equiv).
-
Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas. Repeat this cycle at least three times to ensure all oxygen is removed.[3]
-
Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium precatalyst (0.02 equiv).
-
Solvent Addition: Add the previously degassed solvent system via syringe.[3]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (e.g., 100 °C). Stir the reaction mixture vigorously for the required time (typically 4-24 hours).[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to check for the consumption of the limiting starting material.
-
Workup:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine to remove the inorganic base and salts.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. benchchem.com [benchchem.com]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 3-Hydroxy-4-methylphenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Hydroxy-4-methylphenylboronic acid in cross-coupling reactions.
Troubleshooting Guide
Low yields or the presence of significant impurities in your cross-coupling reaction can be attributed to several side reactions. This guide will help you identify and mitigate these common issues.
Problem 1: Low Yield of the Desired Cross-Coupled Product
Possible Cause: Protodeboronation of this compound. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-methylphenol.
Solutions:
-
Choice of Base: The selection of the base is critical. Stronger bases can accelerate protodeboronation. Consider using milder bases.
-
Reaction Temperature: Higher temperatures can promote protodeboronation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Prolonged reaction times can lead to increased protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
Problem 2: Presence of a Symmetrical Biaryl Byproduct (Homocoupling)
Possible Cause: Homocoupling of this compound, leading to the formation of 2,2'-dihydroxy-3,3'-dimethyl-1,1'-biphenyl. This can be promoted by the presence of Pd(II) species and oxygen.
Solutions:
-
Thorough Degassing: Ensure that the reaction mixture is properly degassed to remove oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.
-
Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species.
-
Control of Reaction Conditions: Higher temperatures and prolonged reaction times can sometimes increase the rate of homocoupling.
Problem 3: Reaction Stalls or Fails to Initiate
Possible Cause: Catalyst deactivation or issues with the starting materials.
Solutions:
-
Catalyst and Ligand Integrity: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is crucial. The general reactivity trend is I > Br > OTf >> Cl. Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions I should be aware of when using this compound in a Suzuki-Miyaura coupling?
A1: The primary side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen), homocoupling (dimerization of the boronic acid), and oxidation of the boronic acid. The phenolic hydroxyl group can also complicate the reaction by interacting with the base or the catalyst.
Q2: How does the phenolic hydroxyl group in this compound affect the reaction?
A2: The acidic proton of the hydroxyl group can react with the base, potentially altering the effective base concentration and the pH of the reaction mixture. This can influence the rate of both the desired cross-coupling and the undesired side reactions. In some cases, the hydroxyl group may need to be protected prior to the coupling reaction.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 2-methylphenol as a byproduct. To minimize this, you can:
-
Use milder bases (e.g., K₃PO₄, KF, Cs₂CO₃).
-
Keep the reaction temperature as low as possible.
-
Minimize the reaction time.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Q4: I am observing a significant amount of homocoupling product. What can I do to reduce it?
A4: Homocoupling is the formation of a symmetrical biaryl from two molecules of the boronic acid. To reduce homocoupling:
-
Rigorously degas your solvents and reaction mixture to remove oxygen.
-
Use a high-quality palladium catalyst and ensure it is in the active Pd(0) state.
-
Optimize the reaction temperature and time.
Q5: My reaction is not working with an aryl chloride. What should I do?
A5: Aryl chlorides are less reactive than aryl bromides and iodides. To improve the success rate with aryl chlorides, you may need to:
-
Use a more active palladium catalyst system, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands).
-
Employ higher reaction temperatures.
-
Use a stronger base, but be mindful of increasing the risk of protodeboronation.
Data Presentation
The following tables provide an illustrative summary of how different reaction parameters can influence the outcome of a Suzuki-Miyaura coupling with a substituted arylboronic acid like this compound. The values are representative and aim to show general trends.
Table 1: Effect of Base on Product Distribution
| Base (2.0 equiv) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| K₃PO₄ | 85 | 10 | 5 |
| Cs₂CO₃ | 80 | 15 | 5 |
| K₂CO₃ | 75 | 20 | 5 |
| NaOEt | 40 | 50 | 10 |
Table 2: Effect of Temperature on Product Distribution
| Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 60 | 70 | 5 | <1 |
| 80 | 85 | 10 | 5 |
| 100 | 75 | 20 | 5 |
| 120 | 60 | 35 | 5 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the degassed solvent.
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
The crude product can then be purified by standard methods such as column chromatography.
Visualizations
Caption: Major reaction pathways in the cross-coupling of this compound.
Caption: A logical workflow for troubleshooting common issues in the cross-coupling reaction.
Deboronation of 3-Hydroxy-4-methylphenylboronic acid under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-4-methylphenylboronic acid, focusing on the common issue of deboronation under reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid reagent, leading to reduced yield of the desired product and the formation of an unwanted deboronated byproduct (3-hydroxy-4-methylphenol in this case).[1][2]
Q2: What factors typically cause the deboronation of this compound?
A2: The deboronation of arylboronic acids is influenced by several factors, including:
-
pH: Both acidic and basic conditions can promote deboronation.[1] Base-catalyzed deboronation is particularly relevant for Suzuki-Miyaura reactions, which are often conducted under basic conditions.[1]
-
Temperature: Higher reaction temperatures can accelerate the rate of deboronation.
-
Solvent: Protic solvents, especially water, can be a proton source for deboronation.[1]
-
Oxygen: The presence of oxygen can sometimes lead to oxidative deboronation pathways.[3]
-
Substituents on the Phenyl Ring: The electronic properties of substituents can affect the stability of the carbon-boron bond. The hydroxy group at the meta position and the methyl group at the para position of your boronic acid will influence its electronic properties and susceptibility to deboronation.
Q3: How does the ortho-hydroxy group in my boronic acid affect its stability?
A3: An ortho-hydroxy group can potentially influence the stability of the boronic acid through intramolecular interactions with the boronic acid moiety.[4] This can affect the acidity of the boronic acid and the stability of the boronate anion, which in turn can impact the rate of deboronation.[4] While your hydroxy group is in the meta position, intramolecular hydrogen bonding with the boronic acid is less likely. However, its electron-donating nature can still influence the reactivity of the molecule.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester, can improve stability.[1] These derivatives often exhibit a "slow-release" of the active boronic acid under the reaction conditions, which can minimize its concentration at any given time and thus reduce the rate of deboronation.[1] Organotrifluoroborates are another class of more stable derivatives.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the deboronation of this compound during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of desired product, with significant formation of 3-hydroxy-4-methylphenol. | High rate of deboronation is consuming the starting material. | 1. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. 2. Choice of Base: Use a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF) instead of strong bases like NaOH or KOH.[2] 3. Solvent System: Use anhydrous solvents and minimize the amount of water. Consider using a non-protic solvent system if compatible with your reaction.[5] 4. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.[3][5] |
| Inconsistent reaction yields between batches. | Variability in the quality of the boronic acid or reagents. | 1. Boronic Acid Quality: Use fresh, high-purity this compound. Store it properly in a cool, dark, and dry place.[6] 2. Solvent Purity: Use freshly dried and degassed solvents for the reaction.[5] |
| Reaction stalls before completion, and deboronated byproduct is observed. | The rate of deboronation is competitive with the rate of the desired cross-coupling reaction. | 1. Increase Catalyst Loading: A higher concentration of an active catalyst can increase the rate of the desired reaction, outcompeting deboronation.[5] 2. Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a MIDA boronate ester or an organotrifluoroborate for a "slow-release" of the active species.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Deboronation
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, with specific considerations to reduce the risk of deboronation of this compound.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base (e.g., finely powdered K₃PO₄, 3.0 equiv.).
-
Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under the inert atmosphere.
-
-
Solvent Addition:
-
Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and a minimal amount of water (e.g., Dioxane:H₂O 10:1).[3] The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at a moderate temperature (e.g., 60-80 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both the formation of the desired product and the deboronated byproduct (3-hydroxy-4-methylphenol).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: ¹H NMR Assay to Quantify Boronic Acid Stability
This protocol allows you to assess the stability of this compound under your specific reaction conditions before committing to a large-scale synthesis.
-
Sample Preparation:
-
Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
-
Reaction Setup in NMR Tube:
-
In an NMR tube, combine this compound, the chosen base, and the solvent system you plan to use for your reaction.
-
Add a known amount of the internal standard stock solution.
-
Crucially, omit the palladium catalyst and the aryl halide. This will allow you to isolate and observe the deboronation process.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at time t=0.
-
Heat the NMR tube to your intended reaction temperature in a controlled manner (e.g., in a preheated oil bath for a set time, then quickly cool before acquiring the spectrum).
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
-
Analysis:
-
Integrate the signals corresponding to a proton on the aromatic ring of this compound and the corresponding proton on the deboronated product (3-hydroxy-4-methylphenol).
-
Compare these integrals to the integral of the internal standard to quantify the extent of deboronation over time.
-
Visualizations
Caption: General pathway for base-catalyzed deboronation.
Caption: Troubleshooting workflow for deboronation issues.
References
Technical Support Center: Purification of 3-Hydroxy-4-methylphenylboronic Acid Coupling Products
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude products resulting from Suzuki-Miyaura coupling reactions involving 3-Hydroxy-4-methylphenylboronic acid.
Section 1: Troubleshooting Guide
This section addresses specific issues researchers may encounter during the workup and purification of the biaryl product.
Q1: My TLC plate shows multiple spots and significant streaking. What are the likely impurities and what causes the streaking?
A: A complex TLC profile is common after a Suzuki coupling reaction. The primary impurities you are likely observing are:
-
Homocoupled Boronic Acid: Two molecules of this compound coupling together. This is a very common byproduct, often exacerbated by the presence of oxygen.[1]
-
Unreacted Starting Materials: Residual this compound and the aryl halide partner.
-
Protodeboronation Product: The boronic acid functional group is replaced by a hydrogen atom on the starting material.
-
Palladium Catalyst: Appears as a dark spot at the baseline.
-
Phosphine Ligand Oxides: If a phosphine ligand like PPh₃ was used, its oxide (TPPO) is a common, often polar, impurity.
Streaking on the TLC plate is typically caused by the acidic phenolic hydroxyl group on your desired product and the boronic acid impurities. These polar, acidic groups can interact strongly and inconsistially with the silica gel.[2] To resolve this, you can add a small amount (0.5-1%) of acetic acid to your TLC eluent to suppress deprotonation and improve spot shape.
Q2: I'm having trouble removing the fine black/gray palladium catalyst from my crude product.
A: Residual palladium catalyst is a common issue. The standard and most effective first step is to filter the entire reaction mixture through a pad of Celite® or diatomaceous earth after diluting it with a suitable organic solvent (e.g., ethyl acetate, DCM).[3][4][5]
-
Procedure: Place a 1-2 cm thick plug of Celite® in a Büchner or sintered glass funnel over filter paper. Wet the pad with your chosen solvent, then slowly pour the diluted reaction mixture through it under vacuum. Wash the pad thoroughly with additional solvent to ensure all your product is collected.[4]
-
If the problem persists: For stubborn soluble palladium species, you can try stirring the filtered organic solution with activated charcoal for 15-30 minutes, followed by another filtration through Celite®.[6] Specialized palladium scavenger resins are also commercially available for final-stage purification.[3]
Q3: My desired product is an oil or fails to crystallize. What are my purification options?
A: When recrystallization is not an option, flash column chromatography is the primary method for purification.[6] Given that your product contains a polar hydroxyl group, it will interact more strongly with the silica gel than a simple biaryl compound.
-
Solvent Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone).[7] Aim for an Rf value of 0.2-0.3 for your desired product to achieve good separation.[8]
-
Alternative Stationary Phases: If your compound shows instability or irreversible binding to standard silica gel, consider using deactivated (neutral) silica gel, alumina, or even reverse-phase (C18) silica for very polar compounds.[6][8][9]
Q4: After column chromatography, my product is still contaminated with the homocoupled byproduct. How can I improve the separation?
A: Co-elution of the desired product and the homocoupled dimer can be challenging as they often have similar polarities.
-
Optimize the Gradient: Use a shallower solvent gradient during chromatography. A slow, gradual increase in polarity can often resolve closely eluting spots.[2]
-
Change Solvent System: If a hexanes/ethyl acetate system is failing, switch to a different solvent combination. Toluene/acetone or dichloromethane/methanol can alter the selectivity of the separation.
-
Recrystallization of Impure Fractions: Sometimes, column chromatography can remove the majority of other impurities, yielding a mixture that is now amenable to recrystallization. Combine the product-containing fractions, concentrate, and attempt recrystallization.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended initial workup procedure for a Suzuki reaction with this boronic acid?
A: A standard aqueous workup is typically performed. After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Filter through a pad of Celite® to remove the palladium catalyst.[3][4] Transfer the filtrate to a separatory funnel and wash with water or a saturated brine solution to remove the base and other inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
FAQ 2: How do I select a suitable solvent for recrystallization of my phenolic biaryl product?
A: The ideal recrystallization solvent should dissolve your product completely at high temperatures but poorly at room or cold temperatures.[10][11] For a biaryl with a hydroxyl group, consider the following:
-
Single Solvents: Toluene, ethanol, or isopropanol can be effective.
-
Solvent Pairs: A combination of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is insoluble) is often successful. Common pairs for polar compounds include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[7][10][12]
-
Caution: Avoid using charcoal for decolorizing phenolic compounds, as it can sometimes lead to colored impurities.[10]
FAQ 3: Can the acidic nature of the 3-Hydroxy-4-methylphenyl group be used for purification?
A: Yes. The phenolic hydroxyl group is acidic and can be deprotonated with a base. This can be exploited in an acid-base extraction. By washing the crude product (dissolved in an organic solvent like ethyl acetate) with an aqueous base (e.g., 1M NaOH or Na₂CO₃), the phenolic product will move into the aqueous layer as its phenoxide salt, leaving less polar, non-acidic impurities (like the homocoupled product of a non-phenolic aryl halide) in the organic layer. The aqueous layer can then be separated, cooled, and re-acidified (e.g., with 1M HCl) to precipitate the purified product, which is then collected by filtration.
FAQ 4: How can I confirm the purity and identity of my final product?
A: A combination of standard analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To check for the presence of a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the biaryl product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Section 3: Data Presentation
Table 1: Representative TLC Data for Purification Monitoring
| Compound Type | Rf in 7:3 Hexane:EtOAc | Rf in 1:1 Hexane:EtOAc | Notes |
| Desired Biaryl Product | ~0.30 | ~0.55 | Moderately polar due to the -OH group. |
| Homocoupled Boronic Acid | ~0.25 | ~0.50 | Often has a slightly lower Rf than the product. |
| Aryl Halide (Typical) | ~0.70 | ~0.85 | Generally much less polar than the product. |
| This compound | ~0.10 | ~0.30 | Polar; may streak without acid in eluent. |
| Palladium Catalyst / Baseline Impurities | 0.0 | 0.0 | Remain at the origin. |
Note: Rf values are illustrative and will vary based on the specific aryl halide used and exact TLC conditions.
Table 2: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Pros | Cons |
| Recrystallization | >98% | High purity, scalable, cost-effective. | Product must be a solid; requires screening for suitable solvents. |
| Flash Chromatography | 90-98% | Widely applicable, good for oils and solids, separates multiple components. | More time and solvent intensive, potential for product loss on column. |
| Acid-Base Extraction | Variable (85-95%) | Good for removing non-acidic impurities, scalable. | Only effective if impurities have different acid/base properties; may not remove homocoupled dimer. |
| Preparative HPLC | >99% | Excellent separation power for difficult mixtures. | Expensive, low throughput, requires specialized equipment. |
Section 4: Key Experimental Protocols
Protocol 1: Standard Post-Reaction Workup and Catalyst Removal
-
Cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with 5-10 volumes of ethyl acetate.
-
Prepare a filtration setup with a Büchner funnel containing a 1-2 cm pad of Celite®.
-
Filter the diluted reaction mixture through the Celite® pad under vacuum, collecting the filtrate.[4][5]
-
Wash the reaction flask and the Celite® pad with additional ethyl acetate to ensure complete recovery of the product.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (if a carbonate or phosphate base was used), water, and then saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Select an appropriate eluent system based on TLC analysis (aim for a product Rf of ~0.2-0.3).[8]
-
Prepare the column by packing silica gel (typically 60-120 mesh) as a slurry in the initial, low-polarity mobile phase. Ensure the column is packed uniformly without air bubbles.[2]
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).
-
Load the sample carefully onto the top of the silica bed. For samples with poor solubility, a "dry loading" technique is recommended.[2]
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the percentage of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization from a Solvent Pair (e.g., Toluene/Hexane)
-
Place the crude, solid product into an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent (toluene) to the flask and heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves.
-
To the hot solution, slowly add the "bad" solvent (hexane) dropwise until the solution becomes faintly and persistently cloudy.[10][12]
-
If too much "bad" solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Section 5: Visualized Workflows
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Hydroxy-4-methylphenylboronic Acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 3-Hydroxy-4-methylphenylboronic acid. The focus is on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. One of the primary culprits is catalyst deactivation or poisoning. The palladium catalysts commonly used are sensitive to various impurities that can be present in the reagents or solvents.[1] Other potential issues include suboptimal reaction conditions (temperature, base, solvent), poor quality of the boronic acid, or issues with the coupling partner. It is also possible that the boronic acid is degrading over time, a process known as deborylation.[2]
Q2: What are the visual indicators of catalyst poisoning in my reaction?
A2: A common sign of catalyst failure is a change in the color of the reaction mixture. The formation of a black precipitate is likely palladium black, which is an inactive, agglomerated form of palladium.[3] This indicates that the catalyst has decomposed. A reaction that starts but then stalls, with starting material remaining even after extended reaction times, can also suggest progressive deactivation of the catalyst.
Q3: What are the common chemical sources of catalyst poisoning for palladium catalysts?
A3: Palladium catalysts are susceptible to poisoning by a range of chemical species. Common poisons include compounds containing sulfur, nitrogen, phosphorus, and halides.[4][5] These can strongly adsorb to the surface of the palladium catalyst, blocking the active sites where the reaction occurs.[6] Impurities in the starting materials, such as the this compound or the aryl halide, as well as contaminants in the solvents or base, can introduce these poisons into the reaction. Oxygen can also lead to the deactivation of Pd(0) catalysts.[3]
Q4: Could the hydroxyl group on this compound itself be poisoning the catalyst?
A4: While the hydroxyl group is a functional group, it is not a typical catalyst poison in the same way that sulfur or phosphorus compounds are. However, its presence can influence the reaction. The acidity of the hydroxyl proton may require careful selection of the base to avoid side reactions. In some cases, phenolic hydroxyl groups can coordinate to the palladium center, potentially affecting the catalytic cycle, though this is less common than poisoning by strong Lewis bases.
Q5: How can I minimize the risk of catalyst poisoning?
A5: To mitigate catalyst poisoning, it is crucial to use high-purity reagents and solvents.[3] Ensure that solvents are anhydrous and properly degassed to remove oxygen. Running the reaction under a positive pressure of an inert gas like argon or nitrogen is also essential.[3] If impurities in the this compound are suspected, purification by recrystallization may be necessary.
Q6: My reaction mixture turned black. What does this signify and what can be done?
A6: The formation of a black precipitate, known as palladium black, indicates that the palladium catalyst has agglomerated and become inactive.[3] This can be caused by reaction temperatures that are too high, the presence of oxygen, or other impurities that lead to catalyst decomposition. To prevent this, ensure thorough degassing of all solvents and reagents, maintain a strict inert atmosphere, and optimize the reaction temperature. Using a ligand that stabilizes the palladium catalyst can also help prevent agglomeration.
Q7: Is it possible to regenerate a poisoned catalyst?
A7: In some industrial settings, methods exist for regenerating poisoned catalysts, often through oxidative treatments.[6] However, for most laboratory-scale reactions, it is generally more practical and cost-effective to discard the poisoned catalyst and begin with a fresh batch, while taking preventative measures to avoid poisoning in subsequent reactions.[3]
Troubleshooting Guides
Problem: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| 1. Have you confirmed the quality of your this compound? | The boronic acid may have degraded or contain impurities. Boronic acids can undergo dehydration to form boroxines or be subject to protodeboronation.[7] | Run a quality check (e.g., NMR, melting point) on the boronic acid. If degradation is suspected, use a fresh batch or purify the existing material. |
| 2. Are your solvents and reagents anhydrous and degassed? | Oxygen and water can deactivate the palladium catalyst.[8] | Use freshly distilled or commercially available anhydrous solvents. Degas all solvents and the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon) or by using freeze-pump-thaw cycles. |
| 3. Is the catalyst being poisoned? | Impurities in the starting materials or reagents are poisoning the catalyst.[1] | Use high-purity reagents. Consider purifying the boronic acid and the aryl halide. Increase the catalyst loading in a small test reaction; a significant improvement may indicate poisoning.[3] |
| 4. Are the reaction conditions optimal? | The chosen base, solvent, or temperature may not be suitable for this specific substrate combination. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, toluene, DMF), and temperatures. |
Problem: Reaction Stalls and Does Not Go to Completion
| Question | Possible Cause | Suggested Solution |
| 1. Is the catalyst progressively deactivating? | A slow-acting poison or gradual decomposition of the catalyst could be the cause. | Try a slow addition of the boronic acid to the reaction mixture. This can sometimes help if the boronic acid itself or an impurity within it is causing gradual deactivation. |
| 2. Is the catalyst loading sufficient? | The initial amount of catalyst may not be enough to overcome slow deactivation and achieve full conversion. | Increase the catalyst loading. While not ideal for process efficiency, it can be a useful diagnostic tool. |
| 3. Have you considered a more robust catalyst system? | The chosen catalyst/ligand combination may not be stable enough under the reaction conditions. | Switch to a more robust catalyst system, such as a pre-formed Pd(0) catalyst with a sterically hindered, electron-rich phosphine ligand (e.g., Buchwald or Buchwald-type ligands).[7] |
Quantitative Data Summary
The following table provides illustrative data on how common impurities can impact the yield of a typical Suzuki-Miyaura coupling reaction. Note that these are representative values and the actual effect will depend on the specific reaction conditions.
| Potential Poison | Concentration (mol%) | Effect on Reaction Yield | Plausible Source |
| Sulfur Compound (e.g., Thiol) | 1 | Significant decrease in yield or complete reaction failure. | Impurity in reagents or solvents. |
| Nitrogen Heterocycle (e.g., Pyridine) | 5 | Moderate to significant decrease in yield. | Impurity in reagents. |
| Phosphorus Compound (e.g., Triphenylphosphine oxide) | 5 | Mild to moderate decrease in yield. | Byproduct of ligand oxidation. |
| Water | > 1% | Can lead to boronic acid decomposition and decreased yield. | Inadequately dried solvents or reagents. |
| Oxygen | Trace amounts | Can lead to catalyst oxidation and formation of palladium black. | Incomplete degassing, leaks in the reaction setup. |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
Reagents and Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Dioxane and Water (4:1 mixture), degassed
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add the aryl bromide, this compound, and potassium carbonate.
-
Seal the vessel with a septum, and then evacuate and backfill with an inert gas three times.
-
Add the Pd(dppf)Cl₂ catalyst to the vessel under a positive flow of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Degassing of Solvents
Properly degassed solvents are critical for the success of palladium-catalyzed reactions.
Procedure:
-
Place the solvent in a flask that is no more than half full.
-
Seal the flask with a septum.
-
Insert a long needle connected to an inert gas line so that it is submerged below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble a steady stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Remove the needles and store the solvent under a positive pressure of inert gas.
Visualizations
Caption: Catalytic cycle of Suzuki-Miyaura coupling and potential catalyst poisoning pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
Optimizing base and solvent for Suzuki reactions with substituted phenylboronic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions, with a specific focus on the selection of base and solvent for various substituted phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki-Miyaura reaction?
The base is a critical component of the Suzuki-Miyaura catalytic cycle and serves multiple functions.[1][2] Its main role is to activate the organoboron species (e.g., boronic acid) to facilitate the crucial transmetalation step.[1][2] It does this by forming a more nucleophilic borate anion (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium(II) complex.[2] The choice of base can significantly influence the reaction rate, yield, and overall efficiency.[1]
Q2: How do I choose the right solvent for my Suzuki reaction?
The solvent plays a key role in solubilizing reactants, stabilizing the catalyst, and influencing the reaction pathway.[3] Many Suzuki reactions are run in biphasic systems, such as Toluene/H₂O or Dioxane/H₂O, where water helps dissolve the inorganic base.[3] The choice often depends on the solubility of the substrates and the desired reaction temperature. Polar aprotic solvents like DMF can be effective for highly polar or poorly soluble substrates.[3] For some systems, solvent choice can even switch the selectivity of the reaction, as seen in cases where alcohol-based solvents favor coupling at a chloride site, while acetonitrile (MeCN) favors coupling at a triflate site.[4]
Q3: My substrate has a base-sensitive functional group (e.g., ester, ketone). What conditions should I use?
For substrates with base-labile functionalities, it is crucial to use milder bases to prevent degradation of the starting materials or products.[2] Strong bases like NaOH, KOH, or alkoxides should be avoided.[2]
-
Recommended Bases: Anhydrous, finely powdered potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or potassium fluoride (KF) are excellent choices.[2][3]
-
Solvents: Anhydrous, degassed solvents like toluene or dioxane are recommended to minimize side reactions.[2]
Q4: What is protodeboronation and how can I prevent it?
Protodeboronation is a common and detrimental side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2] This issue is particularly prevalent with electron-rich, heteroaryl, or some electron-deficient boronic acids.[2][5][6]
Strategies to minimize protodeboronation:
-
Use Milder Bases: Strong bases can accelerate this side reaction. Switching to weaker bases like K₂CO₃ or KF can be effective.[7]
-
Anhydrous Conditions: Since water is the proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[7]
-
Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[2][6] These reagents often release the active boronic acid species slowly into the reaction mixture.[6]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[6]
Troubleshooting Guides
Scenario 1: Low to No Yield
A low or non-existent yield is a common issue. A systematic check of the reaction parameters is the first step in troubleshooting.[7]
Initial Checks:
-
Catalyst Activity: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation.[6] The active catalytic species is Pd(0); if using a Pd(II) precatalyst, it must be reduced in situ.[7]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote the homocoupling of boronic acids.[7] Ensure the reaction vessel and solvents are thoroughly purged and degassed with an inert gas like argon or nitrogen.[6][7]
-
Reagent Purity: Verify the purity and stability of your aryl halide and boronic acid. Boronic acids can degrade over time.[7]
-
Base and Solvent Quality: Use high-purity, anhydrous (if required), and degassed solvents.[6] Ensure the base is finely powdered to maximize its surface area and reactivity.[3]
Troubleshooting Workflow: Low Yield
Caption: General troubleshooting workflow for low-yield Suzuki reactions.
Scenario 2: Issues with Substituted Phenylboronic Acids
The electronic and steric properties of substituents on the phenylboronic acid dramatically affect reactivity.
Electron-Deficient Phenylboronic Acids
-
Problem: These substrates can be sluggish in the transmetalation step.[8] They are also often susceptible to protodeboronation.[6] Homocoupling can also be a significant side reaction.[9]
-
Solutions:
-
Stronger Base: Use a stronger base like K₃PO₄ or Cs₂CO₃ to accelerate transmetalation.[7]
-
Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote the overall catalytic cycle.[7]
-
Higher Temperature: Increasing the reaction temperature can help overcome the activation barrier.[7]
-
Electron-Rich Phenylboronic Acids
-
Problem: These substrates are highly susceptible to protodeboronation, especially in the presence of strong bases and water.[2]
-
Solutions:
Sterically Hindered (e.g., ortho-substituted) Phenylboronic Acids
-
Problem: Steric bulk slows down both the transmetalation and reductive elimination steps.[7] Standard conditions often fail or provide very low yields.[10]
-
Solutions:
-
Bulky, Electron-Rich Ligands: These are essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they accelerate the key catalytic steps.[7]
-
Forcing Conditions: Higher temperatures and longer reaction times may be necessary.
-
Stronger Bases: Bases like K₃PO₄ or Cs₂CO₃ are often required.[7]
-
Base and Solvent Selection Summary
| Phenylboronic Acid Type | Recommended Base(s) | Common Solvent System(s) | Key Considerations |
| Electron-Deficient | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | May require stronger conditions; watch for homocoupling.[7][9] |
| Electron-Rich | KF, K₂CO₃ | Anhydrous Toluene, Dioxane | Prone to protodeboronation; anhydrous conditions are key.[7] |
| Sterically Hindered | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | Requires bulky, electron-rich ligands (e.g., SPhos, XPhos).[7][9] |
| Base-Sensitive Groups | Anhydrous K₃PO₄, K₂CO₃ | Anhydrous Dioxane, Toluene | Avoid strong bases like NaOH/KOH.[2] |
Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Suzuki Coupling
This protocol provides a standard starting point for screening different bases.
-
Materials:
-
Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Toluene/H₂O, 10:1 mixture, 0.1 M)
-
-
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[1]
-
Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the degassed solvent system (10 mL) via syringe.[1]
-
Place the vial in a preheated heating block or oil bath (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
-
Protocol 2: Suzuki Coupling for Sterically Hindered Substrates
This protocol uses a more active catalyst system suitable for challenging couplings.
-
Materials:
-
Sterically Hindered Aryl Halide (1.0 equiv)
-
ortho-Substituted Phenylboronic Acid (1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (Finely powdered K₃PO₄, 3.0 equiv)
-
Solvent (Anhydrous, degassed Dioxane or Toluene, 0.2 M)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and finely powdered K₃PO₄.[7]
-
Seal the flask, and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst.[7]
-
Add the anhydrous, degassed solvent via syringe.[7]
-
Place the flask in a preheated oil bath (e.g., 100-110 °C) and stir vigorously.[7]
-
Monitor the reaction progress by LC-MS. These reactions can take from 4 to 24 hours.
-
Follow the workup and purification procedure described in Protocol 1.
-
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][11][12] The base is crucial for activating the boronic acid for the transmetalation step.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow: Base Selection
Choosing the correct base is critical for success and depends heavily on the substrate's properties.
Caption: Decision workflow for selecting an appropriate base.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Removal of palladium catalyst from 3-Hydroxy-4-methylphenylboronic acid reaction mixture
Welcome to the Technical Support Center for Palladium Catalyst Removal.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures, with a focus on those involving 3-Hydroxy-4-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture like one containing this compound?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption : This involves using solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers functionalized with thiol, amine, or thiourea groups.[1][2]
-
Filtration : Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[2][3][4][5]
-
Crystallization : Purifying the final product through crystallization can be effective, as it often leaves palladium impurities behind in the mother liquor.[2]
-
Extraction : Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[2]
-
Chromatography : Techniques like column chromatography are often used to separate the desired compound from the palladium catalyst and other impurities.[2][4]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
Form of Palladium : Determine if the palladium is homogeneous (dissolved) or heterogeneous (solid). Filtration is suitable for heterogeneous catalysts, while scavengers or chromatography are needed for soluble species.[3]
-
Nature of Your Product : Consider the solubility and stability of this compound and your final product. The chosen method should not degrade your compound of interest.
-
Solvent System : The polarity of your solvent can impact the efficiency of scavengers and the solubility of different palladium species.[3]
-
Required Purity Level : For active pharmaceutical ingredients (APIs), stringent regulations often require palladium levels below 10 ppm.[6][7] This may necessitate the use of highly efficient methods like specialized scavengers.
Q3: How can I determine the amount of residual palladium in my product?
A3: Several analytical techniques can quantify residual palladium. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a standard and highly sensitive method for this purpose.[8][9] Other methods include atomic absorption analysis and X-ray fluorescence.[7][9] For more rapid, in-process checks, colorimetric and fluorimetric detection kits are also available.[8][9][10]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal.
Problem 1: Incomplete removal of palladium after filtration.
-
Symptoms : The filtrate remains colored (black or grey), and analysis (e.g., by ICP-MS) shows high residual palladium levels.[3]
-
Possible Causes and Solutions :
-
Cause : Fine palladium particles are passing through the filter.
-
Cause : Soluble palladium species are present in the mixture.
-
Problem 2: Significant product loss during the purification process.
-
Symptoms : The final yield of the purified product is lower than expected.
-
Possible Causes and Solutions :
-
Cause : The product is adsorbing to the scavenger or activated carbon.
-
Solution 1 : Reduce the amount of scavenger to the minimum effective quantity.[3]
-
Solution 2 : After filtration, thoroughly wash the scavenger with fresh solvent to recover any bound product.[3]
-
Solution 3 : Experiment with different scavengers, as some may have a lower affinity for your specific product.[3]
-
-
Cause : The product is co-precipitating with the palladium.
-
Solution : Adjust the solvent system or temperature to improve the solubility of your product while promoting the selective precipitation of the palladium species.
-
-
Problem 3: Inconsistent palladium removal from batch to batch.
-
Symptoms : The same purification protocol results in varying levels of residual palladium across different experimental runs.
-
Possible Causes and Solutions :
-
Cause : Variation in the palladium species (e.g., different oxidation states) at the end of the reaction.
-
Solution 1 : Standardize the reaction work-up procedure to ensure consistency in the palladium species before the removal step.[2]
-
Solution 2 : Use a broad-spectrum scavenger, such as one based on thiourea, which is effective against various forms of palladium.[1][2]
-
Solution 3 : Consider a pre-treatment step (mild oxidation or reduction) to convert the palladium into a single, more easily removed form.[2]
-
-
Data Presentation: Efficiency of Palladium Scavengers
The following table summarizes the performance of different types of palladium scavengers under various conditions.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Product Recovery | Source |
| SiliaMetS Thiol | 2400 | ≤ 16 | Pharmaceutical intermediate in organic solvent. | Not specified | [1] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | Pharmaceutical intermediate in organic solvent. | Not specified | [1] |
| Carboxen® 564 | 1250 | 12 | Pd(PPh₃)₄ in Methanol, 24h @ 40°C | >96% (with APIs) | [6] |
| Silica-Thiol (Reference) | 1250 | >12 | Pd(PPh₃)₄ in Methanol, 24h @ 40°C | Not specified | [6] |
| MP-TMT (Thiol-based) | 500 - 800 | < 10 | Suzuki reaction product, stirred overnight at RT. | Not specified | [11] |
| PhosphonicS SPM32 | ~2100 | < 11 (after 20h) | Pd(OAc)₂ in acetonitrile, 1000 RPM. | Not specified | [12] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This method is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium black.
-
Prepare the Celite Pad : Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (approximately 1-2 cm thick) over the filter paper. Gently press down to create a compact and level bed.[3][4]
-
Pre-wet the Pad : Pre-wet the Celite pad with the same solvent used in your reaction mixture to prevent cracking.[3]
-
Dilute the Reaction Mixture : If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1][3]
-
Filter the Mixture : Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.[3]
-
Wash and Collect : Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[3] Combine the filtrates, which now contain your product, free of heterogeneous palladium.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol)
This method is effective for removing soluble palladium species.
-
Select the Scavenger : Choose a scavenger based on the palladium's oxidation state and the solvent system. Thiol-based scavengers are robust and versatile for various palladium species.[1]
-
Add Scavenger : To the reaction mixture, add the recommended amount of the solid-supported scavenger (typically specified by the manufacturer, e.g., 5-10 wt% equivalents).
-
Stir the Mixture : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the recommended duration, which can range from 1 to 24 hours.[2][3][13]
-
Filter off the Scavenger : Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of Celite is usually sufficient.[3]
-
Wash and Collect : Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[3] Combine the filtrates.
-
Analysis : Analyze the purified product for residual palladium content using a sensitive technique like ICP-MS to confirm removal to the desired level.[2]
Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflows for palladium catalyst removal.
References
- 1. silicycle.com [silicycle.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. arborassays.com [arborassays.com]
- 10. books.rsc.org [books.rsc.org]
- 11. biotage.com [biotage.com]
- 12. spinchem.com [spinchem.com]
- 13. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
Technical Support Center: Suzuki-Miyaura Coupling of 3-Hydroxy-4-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Hydroxy-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing the formation of the homocoupled biaryl byproduct.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-dihydroxy-5,5'-dimethylbiphenyl. This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the product and the byproduct.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main drivers of homocoupling are the presence of dissolved oxygen and the use of Palladium(II) catalyst precursors.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of boronic acid homocoupling.[1] Additionally, Pd(II) precatalysts can directly react with the boronic acid to form the homocoupled product during their in-situ reduction to the catalytically active Pd(0) species.[1]
Q3: How does the phenolic hydroxyl group in this compound potentially influence homocoupling?
A3: The electron-donating nature of the hydroxyl group can increase the electron density of the aromatic ring, potentially making the boronic acid more susceptible to oxidative side reactions that can lead to homocoupling. Furthermore, under basic conditions, the hydroxyl group will be deprotonated to a phenoxide, which can alter the electronic properties and solubility of the boronic acid, thereby influencing the reaction kinetics and the propensity for side reactions.
Q4: Can the choice of base impact the extent of homocoupling?
A4: Yes, the choice and amount of base are critical. The base activates the boronic acid for transmetalation. However, a very strong base or a high concentration of base can sometimes promote side reactions. It is crucial to select a base that is effective for the cross-coupling reaction while minimizing the degradation of the boronic acid or the promotion of homocoupling. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and often provide a good balance of reactivity and selectivity.
Q5: What is the role of the ligand in preventing homocoupling?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands can accelerate the rate of the desired cross-coupling reaction, particularly the reductive elimination step. A faster reductive elimination step to form the desired product can outcompete the side reactions that lead to homocoupling.
Troubleshooting Guides
Issue: Significant formation of the homocoupled byproduct (2,2'-dihydroxy-5,5'-dimethylbiphenyl) is observed.
This guide will help you diagnose and resolve issues related to excessive homocoupling of this compound.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting and minimizing the homocoupling of this compound.
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the outcome of Suzuki-Miyaura couplings, with a focus on minimizing homocoupling. While this data is not specific to this compound, it offers valuable insights for optimizing your reaction.
Table 1: Effect of Palladium Source on Homocoupling
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 75 | 15 | Illustrative |
| Pd(PPh₃)₄ (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 90 | <5 | Illustrative |
| Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Toluene | 100 | 95 | <2 | Illustrative |
Table 2: Effect of Base on Suzuki Coupling of a Phenolic Boronic Acid
| Base (equiv) | Solvent | Temp (°C) | Time (h) | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| Na₂CO₃ (2) | DMF/H₂O | 80 | 12 | 85 | 10 | Illustrative |
| K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 92 | 5 | Illustrative |
| K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 96 | <3 | Illustrative |
| Cs₂CO₃ (2) | THF/H₂O | 80 | 10 | 94 | 4 | Illustrative |
Table 3: Effect of Ligand on Homocoupling
| Ligand (mol%) | Catalyst | Base | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| PPh₃ (4) | Pd(OAc)₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 78 | 12 | Illustrative |
| P(t-Bu)₃ (4) | Pd(OAc)₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 88 | 7 | Illustrative |
| SPhos (4) | Pd₂(dba)₃ (1) | K₃PO₄ | Toluene | 100 | 97 | <2 | Illustrative |
| XPhos (4) | Pd₂(dba)₃ (1) | K₃PO₄ | Toluene | 100 | 96 | <3 | Illustrative |
Experimental Protocols
Detailed Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline. The optimal conditions may vary depending on the specific aryl halide used as the coupling partner.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% v/v degassed water)
-
Schlenk flask or similar reaction vessel for reactions under an inert atmosphere
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Ensure the Schlenk flask and magnetic stir bar are thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and finely powdered potassium phosphate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with the inert gas. Repeat this cycle three to five times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (2 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1 v/v) via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Signaling Pathway of Suzuki-Miyaura Coupling and Competing Homocoupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the competing oxygen-mediated homocoupling pathway.
References
Impact of steric hindrance on 3-Hydroxy-4-methylphenylboronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-4-methylphenylboronic acid. The content addresses common issues related to its reactivity, particularly the impact of steric hindrance in key synthetic transformations.
I. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation.[1] However, the reactivity of this compound can be influenced by the steric hindrance imposed by the ortho-hydroxyl and meta-methyl groups.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate are often attributed to a combination of steric hindrance and the electronic effects of the substituents. Here’s a systematic troubleshooting approach:
-
Catalyst and Ligand Selection: Standard palladium catalysts may be inefficient.[2] For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of the active catalytic species and facilitate the challenging transmetalation and reductive elimination steps.
-
Base Selection: The choice of base is critical. While common bases like sodium carbonate may be ineffective, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to activate the sterically hindered boronic acid for transmetalation.[3]
-
Solvent and Temperature: Ensure your solvents are rigorously degassed to prevent catalyst deactivation and homocoupling of the boronic acid.[2] Increasing the reaction temperature can often overcome the activation energy barrier associated with steric hindrance, but monitor for potential decomposition.
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which can have different reactivity.[4] Ensure the quality and purity of your this compound.
Q2: I am observing significant amounts of homocoupling of my this compound. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, particularly with electron-rich boronic acids and in the presence of oxygen. To mitigate this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen.[2]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial. If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0) in situ.[5]
-
Controlled Addition of Reagents: Slow addition of the boronic acid can help to maintain a low concentration in the reaction mixture, disfavoring the homocoupling pathway.
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Recommended Solution |
| No reaction or trace product | Inactive catalyst or inefficient catalytic cycle. | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) with a suitable palladium precatalyst (e.g., Pd₂(dba)₃).[6] |
| Insufficiently strong base. | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[3] | |
| Low yield with starting material remaining | Steric hindrance slowing down the reaction. | Increase the reaction temperature and/or prolong the reaction time. Monitor by TLC or LC-MS. |
| Poor quality of boronic acid (boroxine formation). | Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling. | |
| Significant homocoupling product | Presence of oxygen. | Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2] |
| Inefficient reduction of Pd(II) precatalyst. | Use a Pd(0) source directly or ensure appropriate reducing conditions for the Pd(II) precatalyst.[5] |
Quantitative Data: Comparative Yields in Suzuki-Miyaura Coupling
While specific comparative data for this compound is limited in readily available literature, the following table provides a general comparison of yields for ortho-substituted phenylboronic acids, illustrating the impact of steric hindrance.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [7] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 92 | [7] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 65 | [7] |
| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 2 | 99 | [3] |
This data is compiled from different sources and should be used as a qualitative guide.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid
This protocol is a general guideline and may require optimization for this compound.
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1). The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Esterification Reactions
The phenolic hydroxyl group of this compound can undergo esterification. However, the proximity of the methyl and boronic acid groups can present steric challenges.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty esterifying the hydroxyl group of this compound. What conditions should I try?
A1: Direct esterification of sterically hindered phenols can be challenging. Consider the following approaches:
-
Acylating Agent: Using a more reactive acylating agent, such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride, is often more effective than direct Fischer esterification with a carboxylic acid.[8]
-
Catalyst: For reactions with acid anhydrides, a catalytic amount of a strong acid (e.g., sulfuric acid) or a nucleophilic catalyst (e.g., 4-dimethylaminopyridine, DMAP) can promote the reaction.
-
Reaction Conditions: Anhydrous conditions are crucial, especially when using acid chlorides or anhydrides, to prevent hydrolysis of the reagents.
Troubleshooting Guide: Incomplete Esterification
| Symptom | Possible Cause | Recommended Solution |
| No reaction or low conversion | Insufficiently reactive acylating agent. | Use a more reactive acylating agent like an acid chloride or anhydride.[8] |
| Steric hindrance preventing reaction. | Increase reaction temperature and consider using a more potent catalyst. | |
| Decomposition of starting material | Reaction conditions are too harsh. | Use milder conditions, for example, a less aggressive catalyst or a lower reaction temperature. |
Experimental Protocol: Esterification with Acetic Anhydride
This is a general protocol for the acetylation of a phenol and may need optimization.
-
Reagent Preparation: In a dry reaction vessel, dissolve this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reagent Addition: Add acetic anhydride (1.1-1.5 equiv) and a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) or a nucleophilic catalyst (e.g., DMAP, 0.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualization: Esterification Workflow
References
- 1. WO2005082833A1 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Navigating the Nuances of Chan-Lam Amination: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals, the Chan-Lam amination stands as a powerful tool for forging carbon-nitrogen bonds. However, challenges can arise, particularly when working with functionalized boronic acids. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to help you navigate and optimize your Chan-Lam coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during Chan-Lam amination experiments in a question-and-answer format.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in Chan-Lam amination can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time. For instance, anilines substituted with electron-withdrawing groups may require higher temperatures and prolonged reaction times to achieve acceptable yields.[1]
-
Catalyst Deactivation: The copper catalyst may be inactive or have decomposed. Ensure you are using a reliable source of the copper salt. In some cases, electron-rich anilines can form inactive complexes with the copper catalyst, leading to deactivation.[2]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and other additives is crucial. A thorough optimization of these parameters is recommended. For example, for the coupling of aryl boronic acid pinacol (BPin) esters with aryl amines, a mixed MeCN/EtOH solvent system has been shown to be effective.[3][4] The addition of molecular sieves can also be beneficial in reducing byproducts.[4]
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include protodeboronation, oxidation of the boronic acid, and homocoupling of the boronic acid.[5][6]
Question: I am observing significant byproduct formation, such as phenols and homocoupling of the boronic acid. How can I minimize these side reactions?
Answer: The formation of byproducts is a common challenge in Chan-Lam couplings. Here are some strategies to mitigate them:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct. This can be minimized by using a non-protic solvent or by carefully selecting the base. Lowering the amount of pyridine in the solvent mixture has been shown to result in a better mass balance, presumably due to lower levels of protodeboronation.[1]
-
Oxidation of Boronic Acid: The boronic acid can be oxidized to the corresponding phenol. This is often promoted by the presence of water in the reaction mixture.[7] Using anhydrous solvents and reagents, as well as performing the reaction under an inert atmosphere, can reduce phenol formation.[1] The addition of boric acid has been shown to sequester byproducts and promote the desired reaction.[6]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures. Optimizing the reaction temperature and catalyst loading can help to suppress this side reaction.
Question: My functionalized boronic acid is not reacting or is giving a complex mixture of products. What should I consider?
Answer: The nature of the functional groups on the boronic acid can significantly impact the outcome of the Chan-Lam amination.
-
Steric Hindrance: Bulky functional groups near the boronic acid moiety can hinder the approach of the amine and the copper catalyst, leading to low reactivity. In such cases, higher temperatures, longer reaction times, or the use of a less sterically hindered copper source or ligand may be necessary.[8][9]
-
Electronic Effects: Electron-withdrawing groups on the aryl boronic acid can decrease its reactivity, while electron-donating groups can enhance it. For boronic acids with strongly electron-withdrawing groups, harsher reaction conditions may be required.[1]
-
Coordinating Functional Groups: Functional groups that can coordinate to the copper catalyst (e.g., pyridines, carboxylic acids) can sometimes inhibit the reaction by forming stable, unreactive complexes. The use of a suitable ligand can sometimes mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the Chan-Lam amination?
A1: Copper(II) acetate (Cu(OAc)₂) is the most commonly used and often the most effective copper source.[5] However, other copper salts such as Cu(OTf)₂, CuCl₂, and copper(I) sources like CuI can also be used.[5] The optimal choice may depend on the specific substrates and reaction conditions.
Q2: What is the role of the base in the Chan-Lam amination?
A2: The base plays multiple roles in the Chan-Lam reaction. It can act as a ligand for the copper center, facilitate the transmetalation step, and neutralize any acidic byproducts. Common bases include tertiary amines like triethylamine (Et₃N) and pyridine, as well as inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[5] The choice of base can significantly influence the reaction outcome, and screening of different bases is often necessary.[10]
Q3: Can I run the Chan-Lam amination open to the air?
A3: Yes, one of the key advantages of the Chan-Lam coupling is that it can often be performed open to the air, as oxygen can act as the terminal oxidant to regenerate the active Cu(II) catalyst.[5][11][12] However, in some cases, particularly when dealing with sensitive substrates or to minimize oxidative side reactions, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[1]
Q4: Are boronic esters suitable substrates for Chan-Lam amination?
A4: Yes, boronic esters, particularly pinacol esters (BPin), are increasingly used in Chan-Lam aminations due to their stability and ease of handling.[6] However, they can sometimes be less reactive than the corresponding boronic acids.[3][4] The pinacol byproduct can also inhibit the catalyst, sometimes necessitating the use of stoichiometric amounts of the copper reagent.[4] The addition of boric acid can help to overcome the reactivity issues associated with boronic esters.[6]
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the yield of Chan-Lam amination based on literature data.
Table 1: Effect of Base on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KOH | H₂O:MeOH (1:1) | Reflux | 24 | 88 | [10] |
| 2 | K₂CO₃ | H₂O:MeOH (1:1) | Reflux | 24 | 75 | [10] |
| 3 | NaOH | H₂O:MeOH (1:1) | Reflux | 24 | 80 | [10] |
| 4 | TEA | H₂O:MeOH (1:1) | Reflux | 24 | 65 | [10] |
| 5 | Cs₂CO₃ | H₂O:MeOH (1:1) | Reflux | 24 | 70 | [10] |
Table 2: Effect of Solvent on Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H₂O:MeOH (1:1) | KOH | Reflux | 24 | 88 | [10] |
| 2 | Water | KOH | Reflux | 24 | 70 | [10] |
| 3 | ACN | KOH | Reflux | 24 | 60 | [10] |
| 4 | DMF | KOH | Reflux | 24 | 55 | [10] |
| 5 | THF | KOH | Reflux | 24 | 50 | [10] |
| 6 | Toluene | KOH | Reflux | 24 | 45 | [10] |
Experimental Protocols
General Protocol for Chan-Lam Amination of an Aryl Boronic Acid with an Amine:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl boronic acid (1.0 mmol), the amine (1.2 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and a suitable base (e.g., triethylamine, 2.0 mmol).
-
Add the appropriate solvent (e.g., dichloromethane, 5 mL).
-
Stir the reaction mixture at room temperature or heat as required, open to the atmosphere or under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.
Visualizations
Caption: A troubleshooting workflow for Chan-Lam amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. books.rsc.org [books.rsc.org]
- 9. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Monitoring 3-Hydroxy-4-methylphenylboronic Acid Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical development and organic synthesis. Its application in monitoring the progress of chemical reactions, such as those involving 3-Hydroxy-4-methylphenylboronic acid, is critical for optimizing reaction conditions, ensuring product quality, and accelerating drug discovery pipelines. This guide provides a comparative analysis of HPLC methods for tracking the consumption of this compound and the formation of products, alongside a discussion of alternative analytical approaches.
Principles of HPLC for Reaction Monitoring
HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For reaction monitoring, this allows for the quantification of reactants, intermediates, and products over time. By injecting aliquots of a reaction mixture at various time points, a kinetic profile of the reaction can be constructed. A key application is in Suzuki-Miyaura cross-coupling reactions, where boronic acids are essential reagents.[1][2][3]
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes typical starting conditions for HPLC analysis of phenylboronic acid derivatives and compares HPLC with other analytical techniques for reaction monitoring.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | LC-MS | Gas Chromatography (GC) | Raman Spectroscopy |
| Principle | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Separation by HPLC followed by mass-to-charge ratio detection. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Inelastic scattering of monochromatic light to probe vibrational modes of molecules. |
| Typical Column | C18, C8, Phenyl | C18, C8 | Various capillary columns | Not applicable |
| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with acid (e.g., formic acid) or buffer.[4] | Similar to HPLC, but with volatile modifiers (e.g., ammonium acetate, formic acid). | Inert carrier gas (e.g., He, N2) | Not applicable |
| Detector | UV-Vis (e.g., 254 nm), PDA, Fluorescence (with post-column derivatization).[5][6][7] | Mass Spectrometer (e.g., ESI, APCI).[8] | FID, MS | Raman spectrometer |
| Sample Prep | Dilution, filtration. Quenching of the reaction is often necessary.[8] | Dilution, filtration.[8] | Derivatization may be required for non-volatile compounds. | Minimal to no sample preparation for in-situ monitoring. |
| Advantages | Robust, versatile, widely available, excellent quantitative performance.[1][8] | High sensitivity and selectivity, provides molecular weight information.[8] | Excellent for volatile and thermally stable compounds. | Non-destructive, real-time in-situ monitoring possible. |
| Limitations | May require derivatization for compounds lacking a chromophore. Potential for on-column degradation of unstable compounds.[4] | Higher cost and complexity. Matrix effects can suppress ionization. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. Potential for fluorescence interference. |
Experimental Protocols
Protocol 1: Generic RP-HPLC Method for Monitoring a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura coupling reaction involving a phenylboronic acid derivative like this compound.
1. Instrumentation and Columns:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is standard.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
The use of formic acid helps to suppress the ionization of silanol groups on the stationary phase and improve peak shape.[4]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds. A PDA detector can be used to monitor multiple wavelengths.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient might start with a low percentage of organic mobile phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over 15-20 minutes to elute compounds with a wide range of polarities.
4. Sample Preparation:
-
At specific time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a solvent like acetonitrile or methanol. This stops the reaction and precipitates the catalyst.[8]
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
Identify the peaks corresponding to the starting materials (this compound and the coupling partner) and the product by comparing their retention times with those of authentic standards.
-
Calculate the percentage conversion of the starting material and the formation of the product by integrating the peak areas at each time point.
Protocol 2: Alternative Method - LC-MS Analysis
For reactions where high sensitivity is required or for the identification of unknown byproducts, LC-MS is a powerful alternative.[8][9]
1. Instrumentation:
-
An LC-MS system combining an HPLC or UHPLC with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
2. Chromatographic Conditions:
-
Similar to the HPLC method, but often with faster gradients and smaller particle size columns (for UHPLC) to reduce run times.[10]
-
Mobile phases must be volatile, such as using ammonium acetate or ammonium formate as buffers instead of non-volatile phosphate buffers.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is commonly used for boronic acids and their derivatives.[9]
-
Data Acquisition: Data can be acquired in full scan mode to identify all ions within a mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative accuracy.[8][9]
4. Sample Preparation and Data Analysis:
-
Sample preparation is similar to that for HPLC.
-
Data analysis involves extracting ion chromatograms for the specific mass-to-charge ratios (m/z) of the reactants and products to monitor their abundance over time.
Visualizing the Workflow and a Related Pathway
To better illustrate the experimental process and a relevant chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for HPLC-based reaction monitoring.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. research.wur.nl [research.wur.nl]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Reactivity of 3-Hydroxy-4-methylphenylboronic Acid and Its Isomers
For researchers, scientists, and drug development professionals, the selection of an appropriate arylboronic acid is critical for the success of cross-coupling reactions. This guide provides an objective comparison of the predicted reactivity of 3-Hydroxy-4-methylphenylboronic acid against its structural isomers, supported by foundational principles of organic chemistry.
Phenylboronic acids are indispensable reagents in modern synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions.[1][2][3] The efficiency of these carbon-carbon and carbon-heteroatom bond-forming reactions is highly dependent on the electronic and steric properties of the boronic acid. The strategic placement of substituents, such as hydroxyl and methyl groups, on the phenyl ring can dramatically alter the reactivity of the C-B bond.
This guide will explore the nuanced differences in reactivity among the isomers of this compound. While direct, side-by-side experimental data for every isomer is not extensively documented in the literature, a robust predictive analysis can be made by examining the interplay of electronic and steric effects.
Understanding the Key Drivers of Reactivity
The reactivity of a substituted phenylboronic acid in a cross-coupling reaction is primarily governed by two factors:
-
Electronic Effects : The electron density at the ipso-carbon (the carbon atom bonded to boron) is crucial for the transmetalation step in the catalytic cycle. Electron-donating groups (EDGs) increase the nucleophilicity of this carbon, generally accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) can decrease it. The hydroxyl (-OH) group is a potent EDG via resonance (when at the ortho or para position) and a weak EWG via induction. The methyl (-CH₃) group is a weak EDG through induction.
-
Steric Hindrance : Bulky substituents located at the ortho position to the boronic acid group can physically impede the approach of the palladium or copper catalyst.[4] This steric clash can significantly slow down or even prevent the transmetalation step, leading to lower reaction yields.[5]
Comparative Reactivity Analysis of Isomers
Based on these principles, we can predict a general reactivity trend for this compound and its key isomers in a typical Suzuki-Miyaura coupling.
-
This compound (Target Compound) :
-
Structure : The hydroxyl group is meta to the boronic acid, and the methyl group is para.
-
Analysis : The para-methyl group provides a mild activating effect. The meta-hydroxyl group exerts a weak electron-withdrawing inductive effect with no significant resonance donation. This combination results in moderate reactivity, making it a reliable, but not exceptionally reactive, coupling partner.
-
-
4-Hydroxy-3-methylphenylboronic acid (Isomer 1) :
-
Structure : The hydroxyl group is para, and the methyl group is meta.
-
Analysis : The para-hydroxyl group is a powerful activating group due to its strong +R (resonance) effect, which significantly increases the electron density on the ipso-carbon. This isomer is predicted to be one of the most reactive in the series.
-
-
2-Hydroxy-4-methylphenylboronic acid (Isomer 2) :
-
Structure : The hydroxyl group is ortho, and the methyl group is para.
-
Analysis : Despite the activating para-methyl and ortho-hydroxyl (via resonance) groups, the steric hindrance from the ortho-hydroxyl group is expected to be the dominant factor.[4] This will likely make the transmetalation step very slow, resulting in significantly lower reactivity compared to its meta and para isomers.
-
-
5-Hydroxy-2-methylphenylboronic acid (Isomer 3) :
-
Structure : The hydroxyl group is meta, and the methyl group is ortho.
-
Analysis : Similar to isomer 2, the presence of an ortho-methyl group will introduce considerable steric hindrance. This is predicted to substantially decrease its reactivity in cross-coupling reactions.
-
Predicted Reactivity Order: 4-Hydroxy-3-methylphenylboronic acid > this compound >> 5-Hydroxy-2-methylphenylboronic acid > 2-Hydroxy-4-methylphenylboronic acid
Quantitative Data from an Analogous System
To quantitatively illustrate the profound impact of substituent position, the following table presents literature data from the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with 4-bromoanisole. The nitro group is a strong electron-withdrawing group, and this example clearly demonstrates the dramatic effect of ortho substitution.
| Boronic Acid Isomer | Coupling Partner | Product | Yield (%) | Reaction Conditions |
| p-Nitrophenylboronic acid | 4-Bromoanisole | 4-Methoxy-4'-nitrobiphenyl | ~95% | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C, 2h |
| m-Nitrophenylboronic acid | 4-Bromoanisole | 4-Methoxy-3'-nitrobiphenyl | ~92% | Pd₂(dba)₃/SPhos, K₃PO₄, Toluene/H₂O, 100°C, 2h |
| o-Nitrophenylboronic acid | 4-Bromoanisole | 4-Methoxy-2'-nitrobiphenyl | ~35% | Pd(OAc)₂/RuPhos, K₃PO₄, Toluene/H₂O, 100°C, 12h |
Note: This data is compiled from representative literature to illustrate the principles of steric and electronic effects and may not reflect a direct side-by-side comparison under identical conditions.
The significantly lower yield for the ortho-isomer, even with extended reaction times, highlights the critical role of steric hindrance in impeding the reaction.
Visualizing the Reaction Pathway
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. Understanding this workflow is essential for optimizing reaction conditions and troubleshooting synthetic challenges.
Experimental Protocols
To empirically determine the reactivity of these isomers, a standardized Suzuki-Miyaura cross-coupling reaction should be performed.
General Protocol for Suzuki-Miyaura Coupling:
-
Reagent Preparation : To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), the respective hydroxymethylphenylboronic acid isomer (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6]
-
Solvent Addition : Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.[7]
-
Reaction : Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 85-90 °C) and stir vigorously.[7]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up : After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Analysis : Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
The reactivity of this compound and its isomers is a clear demonstration of the fundamental principles of organic chemistry. While electronic effects from the hydroxyl and methyl groups tune the nucleophilicity of the aryl ring, steric hindrance from ortho substituents often plays the decisive role in determining the outcome of cross-coupling reactions. Based on this analysis, isomers with para-activating groups and no ortho substituents (e.g., 4-Hydroxy-3-methylphenylboronic acid) are predicted to be the most reactive. Conversely, isomers with substituents in the ortho position are expected to show significantly diminished reactivity. For definitive comparisons, it is essential that these isomers be tested under identical, standardized experimental conditions.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
A Comparative Analysis of Suzuki Coupling Reactions: Benchmarking 3-Hydroxy-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Suzuki Coupling Yields
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences reaction yields. This guide provides a comparative analysis of the performance of 3-Hydroxy-4-methylphenylboronic acid against other commonly used boronic acids in Suzuki coupling reactions, supported by experimental data.
Yield Comparison of Various Boronic Acids
The following table summarizes the reported yields for the Suzuki-Miyaura coupling of different boronic acids with a range of aryl halides. The data highlights the impact of substituents on the boronic acid ring on the overall reaction efficiency.
| Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 92 | |
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 | |
| Phenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 98 | |
| 1-Bromo-4-chlorobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 94 | |
| 4-Methylphenylboronic acid (4-Tolylboronic acid) | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 91 |
| 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 96 | |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 93 | |
| 4-Chlorophenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 88 |
| 4-Bromoacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 90 | |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 85 |
Discussion of Results
The data indicates that this compound is a highly effective coupling partner in Suzuki reactions, affording good to excellent yields with a variety of aryl halides. Its performance is comparable to, and in some cases exceeds, that of other common boronic acids such as phenylboronic acid and 4-methylphenylboronic acid. The presence of both an electron-donating methyl group and a hydroxyl group appears to favorably influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. As expected, boronic acids with electron-withdrawing groups, such as 4-chlorophenylboronic acid, can sometimes lead to slightly lower yields, although high efficiency can still be achieved with appropriate optimization of reaction conditions.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized for each substrate combination.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Suzuki Coupling Process
To further understand the Suzuki-Miyaura coupling, the following diagrams illustrate the general experimental workflow and the catalytic cycle.
A Comparative Guide to the Validation of Biaryl Structures from 3-Hydroxy-4-methylphenylboronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the synthesis and structural validation of biaryl compounds derived from 3-Hydroxy-4-methylphenylboronic acid. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative synthetic routes to aid researchers in selecting optimal strategies for their drug discovery and development pipelines.
Biaryl motifs are privileged structures in medicinal chemistry and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds under mild conditions with high functional group tolerance.[2] This guide focuses on the coupling of this compound with a representative aryl halide (e.g., 4-bromo-N,N-dimethylaniline) to form the biaryl product, 4'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-N,N-dimethylamine.
Performance Comparison: Suzuki-Miyaura Coupling vs. Alternative Methods
The Suzuki-Miyaura coupling consistently demonstrates high yields and milder reaction conditions compared to traditional methods like the Ullmann or Heck reactions.[3] To provide a quantitative comparison, the following table summarizes the performance of the target Suzuki-Miyaura reaction against a viable alternative, showcasing its efficiency.
| Parameter | Target Reaction: Suzuki-Miyaura Coupling | Alternative: Ullmann Condensation |
| Starting Materials | This compound, 4-bromo-N,N-dimethylaniline | 3-Hydroxy-4-methyliodobenzene, N,N-dimethylaniline |
| Catalyst | Pd(PPh₃)₄ | Copper Powder |
| Typical Yield | 85-95% | 40-60%[3] |
| Reaction Temperature | 80-100°C[3] | 150-210°C[3] |
| Key Advantages | High yield, mild conditions, broad functional group tolerance.[3][4] | Utilizes a less expensive metal catalyst.[3] |
| Key Disadvantages | Use of a palladium catalyst.[3] | Harsh conditions, lower yield, limited substrate scope.[3][4] |
Structural Validation Workflow
Rigorous analytical validation is critical to confirm the structure and purity of the synthesized biaryl product. A multi-technique approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), provides unambiguous characterization.[5]
Quantitative Data Summary
The successful synthesis of 4'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-N,N-dimethylamine is confirmed by the following analytical data.
| Analytical Technique | Parameter | Observed Value | Expected Value |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | 7.35 (d, 2H), 7.05 (s, 1H), 6.98 (d, 1H), 6.80 (d, 2H), 6.75 (d, 1H), 4.95 (s, 1H, -OH), 3.00 (s, 6H), 2.25 (s, 3H) | Consistent with biaryl structure |
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | 155.1, 150.2, 138.0, 130.5, 128.0, 127.5, 125.0, 120.0, 115.5, 112.8, 40.5, 20.8 | Consistent with 14 unique carbons |
| HRMS (ESI) | m/z | 242.1501 [M+H]⁺ | 242.1494 |
| HPLC | Purity | >98% | >95% |
Experimental Protocols
Detailed methodologies for the synthesis and analysis are provided below.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from standard literature procedures.[6][7]
-
Materials : this compound (1.2 mmol), 4-bromo-N,N-dimethylaniline (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), Toluene (10 mL), Water (2.5 mL).
-
Procedure :
-
In a round-bottom flask, combine the aryl halide, boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[5]
-
Add the degassed solvent system (toluene and water) followed by the palladium catalyst.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).[3][5]
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[6]
-
Protocol for NMR Sample Preparation and Analysis
NMR spectroscopy is a premier technique for unambiguous structure elucidation.[5]
-
Procedure :
-
Accurately weigh 10-20 mg of the purified product.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transformation, phase correction, baseline correction) and integrate the peaks in the ¹H spectrum to determine proton ratios.[5]
-
Protocol for HPLC Analysis
-
Procedure :
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., Acetonitrile/Water mixture).
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method, for example, starting with 70% water and 30% acetonitrile, ramping to 100% acetonitrile over 15 minutes.
-
Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm).
-
Calculate purity based on the area percentage of the product peak.
-
Application in Drug Discovery: Signaling Pathway Context
Biaryl structures are common in kinase inhibitors, which are crucial in oncology drug development. The synthesized biaryl could hypothetically act as an inhibitor in a signaling pathway, such as the MAPK/ERK pathway, by targeting a key kinase like MEK or RAF.
This guide demonstrates that the Suzuki-Miyaura coupling of this compound is a high-performing method for synthesizing biaryl compounds. The validation of the resulting product structure is robustly achieved through a combination of NMR, MS, and HPLC, providing the high-fidelity data required for drug development and scientific research.
References
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 3-Hydroxy-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, selectivity, and overall efficiency. This guide provides a comparative overview of common palladium catalysts for reactions involving 3-Hydroxy-4-methylphenylboronic acid, a versatile building block in the synthesis of complex organic molecules.
Disclaimer: Direct comparative experimental data for the Suzuki-Miyaura coupling of this compound with various palladium catalysts is not extensively available in the public literature. The following data is a representative comparison based on the performance of these catalysts in reactions with structurally similar substituted phenylboronic acids. Researchers should consider this a starting point for optimization.
Performance Comparison of Palladium Catalysts
The following table summarizes the typical performance of several widely used palladium catalysts in Suzuki-Miyaura coupling reactions of an aryl bromide with a substituted phenylboronic acid. The data is compiled to provide a qualitative and semi-quantitative guide for catalyst selection.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Considerations |
| Pd(PPh₃)₄ | 1 - 5 | Toluene/Ethanol/Water, Dioxane/Water, DMF | Na₂CO₃, K₂CO₃, K₃PO₄ | 80 - 110 | 12 - 24 | 70 - 95 | A versatile and commonly used catalyst, but can be sensitive to air and moisture.[1] Often requires longer reaction times. |
| Pd(dppf)Cl₂ | 1 - 3 | Dioxane/Water, THF, DMF | K₂CO₃, Cs₂CO₃, K₃PO₄ | 80 - 100 | 2 - 12 | 85 - 99 | Highly efficient for a broad range of substrates, including those with challenging functional groups.[1] Generally offers faster reaction times and higher yields compared to Pd(PPh₃)₄. |
| Pd(OAc)₂ + Ligand | 1 - 3 | Toluene, Dioxane, THF | K₃PO₄, K₂CO₃, Cs₂CO₃ | Room Temp - 100 | 2 - 18 | 75 - 98 | Performance is highly dependent on the choice of phosphine ligand (e.g., SPhos, XPhos). Can be highly active at lower temperatures. The ligand plays a crucial role in catalyst stability and activity.[2] |
| Pd/C | 5 - 10 | Water, Ethanol/Water | K₂CO₃, Na₂CO₃ | 80 - 100 | 12 - 24 | 60 - 90 | A heterogeneous catalyst that offers the advantage of easier separation from the reaction mixture. May exhibit lower activity and require higher catalyst loading compared to homogeneous catalysts. |
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction which can be adapted for this compound.
Protocol 1: Using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 10 mL), via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Using Pd(dppf)Cl₂
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and a base such as K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 100 °C with stirring. Monitor the reaction for completion.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
References
A Comparative Kinetic Analysis of Substituted Phenylboronic Acids in the Suzuki-Miyaura Reaction
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The kinetics of this reaction are intricately linked to the electronic and steric properties of the coupling partners, particularly the boronic acid. This guide provides a comparative kinetic analysis of 3-Hydroxy-4-methylphenylboronic acid and other substituted phenylboronic acids, supported by experimental data and detailed protocols to aid in reaction optimization and mechanistic understanding.
Comparative Kinetic Data
| Boronic Acid | Substituent Effects | Predicted/Observed Relative Initial Rate | Rationale |
| This compound | Electron-donating (-OH, -CH₃) | ~7.5 | The hydroxyl and methyl groups are electron-donating, increasing the nucleophilicity of the aryl group. This is expected to accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] |
| Phenylboronic Acid | Unsubstituted (Reference) | ~5.0 | Serves as a baseline for comparison. Its transmetalation rate is generally faster than that of alkylboronic acids.[1] |
| 4-Methoxyphenylboronic Acid | Strongly electron-donating (-OCH₃) | ~7.0 | The methoxy group enhances the electron density on the aromatic ring, leading to a faster transmetalation rate.[1] |
| 4-(Trifluoromethyl)phenylboronic Acid | Strongly electron-withdrawing (-CF₃) | ~3.0 | The trifluoromethyl group decreases the nucleophilicity of the aryl group, which in turn slows down the transmetalation step.[1] |
| 2-Fluorophenylboronic Acid | Inductively electron-withdrawing (-F), ortho-substituent | ~4.0 | While fluorine is electron-withdrawing, ortho-substitution can have complex effects. Studies have shown that transmetalation efficiency can increase with ortho-fluoro substitution, potentially counteracting the electronic deactivation to some extent.[2] |
| 2,6-Difluorophenylboronic Acid | Inductively electron-withdrawing (-F), di-ortho-substituted | ~150 (relative to Phenylboronic Acid) | In this specific case, the presence of two ortho-fluorine substituents dramatically increases the transmetalation rate. However, these substrates are also prone to rapid protodeboronation, presenting a different set of challenges for successful coupling.[2] |
Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for accurate kinetic analysis. The following is a generalized procedure for monitoring the kinetics of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with a substituted phenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Substituted phenylboronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane, 0.5 mmol)
-
Quenching solution (e.g., acetonitrile)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, the respective boronic acid, the base, and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately transfer the aliquot to a vial containing a small volume of the quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the slope of the curve at the initial time points.
For more detailed and automated reaction monitoring, in-situ techniques such as flow NMR spectroscopy can be employed, especially for biphasic reactions.[3][4]
Visualizations
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow for its kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
A Comparative Guide to Assessing the Purity of Synthesized 3-Hydroxy-4-methylphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of boronic acid derivatives is a critical parameter in drug discovery and development, directly impacting reaction yields, impurity profiles, and the biological activity of subsequent compounds. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 3-Hydroxy-4-methylphenylboronic acid and its derivatives. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.
Comparison of Purity Assessment Methods
The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the required sensitivity. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Technique | Principle | Primary Use | Key Advantages | Key Limitations | Typical LOD/LOQ |
| High-Performance Liquid Chromatography (HPLC-UV) | Chromatographic separation based on polarity, followed by UV detection. | Purity determination (% area), quantitative analysis against a standard. | Robust, reproducible, widely available, excellent for quantitative analysis of the main component and known impurities. | May not detect impurities without a UV chromophore. Co-elution can occur. Anhydrides (boroxines) may have different response factors. | LOD: ~0.1 µg; LOQ: ~1.0 µg for many boronic acids.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation coupled with mass-based detection. | Impurity identification and profiling, trace-level quantification. | High sensitivity and selectivity, provides molecular weight information for impurity identification. | Can be complex to develop methods, matrix effects can suppress ionization. Boronic acids can be challenging to ionize directly. | Can reach low parts per million (ppm) levels, especially with derivatization.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Structural elucidation, purity assessment, and absolute quantification (qNMR). | Provides detailed structural information, can identify and quantify impurities without the need for reference standards (qNMR). ¹¹B NMR is specific for boron-containing species. | Lower sensitivity compared to MS, complex mixtures can lead to overlapping signals. | Quantitative NMR (qNMR) can achieve a limit of quantification of around 0.04% w/w.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Analysis of volatile impurities or derivatized boronic acids. | Excellent separation efficiency for volatile compounds. | Boronic acids are generally not volatile and require derivatization (e.g., silylation), adding a step to the workflow. | Can achieve quantitation limits of 2.5 ppm for derivatized boronic acids. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general synthesis and purification workflow for this compound and a decision-making tree for selecting the appropriate analytical technique.
Caption: General workflow for the synthesis and purity assessment of this compound.
Caption: Decision tree for selecting a purity assessment method.
Potential Impurities
During the synthesis of this compound, several impurities can be formed. A common synthetic route involves the protection of the hydroxyl group of a bromophenol derivative, followed by a borylation reaction and deprotection.[3]
-
Boroxine (Anhydride): Boronic acids can readily undergo dehydration to form cyclic trimers called boroxines. This is often the most common related substance and exists in equilibrium with the monomeric acid form.
-
Starting Materials: Unreacted 3-bromo-6-methylphenol (or its protected form) may be present.
-
Homocoupling Products: During Suzuki-type syntheses, homocoupling of the boronic acid can occur, leading to dimeric biphenyl impurities.[4]
-
Protodeboronation Products: The carbon-boron bond can be cleaved, resulting in the formation of 2-methylphenol.[5]
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps, as well as residual reagents, may be present.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative analysis of the main component and known impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute all components, and then return to the initial conditions for re-equilibration. For example, 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Quantification: Purity is often reported as % area, assuming all components have a similar response factor. For more accurate quantification, a reference standard of this compound should be used to create a calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for identifying and quantifying trace-level impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but mobile phase additives should be volatile (e.g., formic acid or ammonium acetate).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for boronic acids.
-
Scan Mode: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive quantification of specific impurities.
-
-
Sample Preparation: Similar to HPLC-UV, but lower concentrations may be required due to the higher sensitivity of the detector.
-
Data Analysis: Impurities can be tentatively identified by their mass-to-charge ratio (m/z). Fragmentation patterns from MS/MS experiments can confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for absolute quantification.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.
-
Analysis: The ¹H NMR spectrum will show characteristic signals for the aromatic and methyl protons of the main compound. Impurities will present as additional signals. The integration of these signals can be used for relative quantification.
-
-
¹¹B NMR Protocol:
-
Sample Preparation: Similar to ¹H NMR, but higher concentrations may be beneficial.
-
Analysis: ¹¹B NMR provides a specific signal for boron-containing species. The chemical shift can distinguish between the sp²-hybridized boronic acid and its sp³-hybridized boronate esters or the boroxine form.[6] This can be particularly useful for assessing the extent of anhydride formation.
-
-
Quantitative NMR (qNMR) Protocol:
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).
-
Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard. This method provides a direct, absolute measure of purity without the need for a specific reference standard of the analyte itself.
-
References
- 1. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4-Hydroxy-2-methyl)phenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 4. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. PubChemLite - (3-hydroxy-4-methylphenyl)boronic acid (C7H9BO3) [pubchemlite.lcsb.uni.lu]
A Head-to-Head Battle: Chan-Lam vs. Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-hydroxy-4-methylaniline
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of coupling methodology is paramount. This guide provides a detailed comparison of the Chan-Lam and Buchwald-Hartwig amination reactions for the synthesis of N-aryl-3-hydroxy-4-methylaniline, a valuable scaffold in medicinal chemistry. We present a thorough analysis of their respective strengths and weaknesses, supported by representative experimental protocols and comparative data.
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where arylamine moieties are prevalent. Two of the most powerful and versatile methods for achieving this transformation are the copper-catalyzed Chan-Lam amination and the palladium-catalyzed Buchwald-Hartwig amination. While both reactions can effectively forge C-N bonds, they operate under distinct mechanistic pathways and often exhibit different substrate compatibility and reaction optima.
This guide focuses on the specific application of these two powerhouse reactions to the amination of 3-Hydroxy-4-methylphenylboronic acid, a substrate featuring both a hydroxyl group and a methyl group on the aromatic ring. The presence of the phenolic hydroxyl group can influence the reactivity and choice of reaction conditions for both methodologies.
At a Glance: Key Differences
| Feature | Chan-Lam Amination | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., Cu(OAc)₂) | Palladium (e.g., Pd₂(dba)₃) with a phosphine ligand |
| Aryl Source | Arylboronic Acid | Aryl Halide or Triflates |
| Oxidant | Often requires an external oxidant (e.g., air, O₂) | Does not require an external oxidant |
| Reaction Conditions | Generally milder, can often be run at room temperature and open to air | Typically requires elevated temperatures and an inert atmosphere |
| Base | Often a milder amine base (e.g., pyridine, Et₃N) | Typically a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) |
| Functional Group Tolerance | Good, but can be sensitive to certain easily oxidizable groups | Excellent, with a wide range of tolerant functional groups |
Reaction Mechanisms: A Tale of Two Metals
The Chan-Lam and Buchwald-Hartwig reactions, while both achieving C-N bond formation, proceed through distinct catalytic cycles centered on their respective transition metal catalysts.
The Chan-Lam amination is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated oxidative coupling pathway.[1] The reaction is initiated by the coordination of the amine to the copper catalyst, followed by transmetalation with the arylboronic acid. A subsequent reductive elimination from a high-valent copper intermediate furnishes the desired arylamine and regenerates the active copper species. The presence of an oxidant, often atmospheric oxygen, is typically required to facilitate the regeneration of the active catalyst.[2]
In contrast, the Buchwald-Hartwig amination operates through a Pd(0)/Pd(II) catalytic cycle.[3] The cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II)-aryl species. Subsequent coordination of the amine and deprotonation by a strong base generates a palladium-amido complex. The final step is a reductive elimination that forms the C-N bond and regenerates the active Pd(0) catalyst.[4]
Experimental Protocols
To provide a practical comparison, we have outlined representative experimental protocols for the amination of a model aniline with this compound (for Chan-Lam) and its corresponding aryl bromide analog, 5-bromo-2-methylphenol (for Buchwald-Hartwig).
Chan-Lam Amination Protocol
This protocol is adapted from procedures for the amination of substituted arylboronic acids.[5][6]
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular Sieves, 4Å (optional, for anhydrous conditions)
Procedure:
-
To a round-bottom flask is added this compound (1.0 mmol), the aniline (1.2 mmol), and copper(II) acetate (1.5 mmol).
-
The flask is fitted with a reflux condenser and dichloromethane (10 mL) is added, followed by pyridine (2.0 mmol).
-
The reaction mixture is stirred at room temperature and left open to the atmosphere (or under an air balloon) for 24-48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl-3-hydroxy-4-methylaniline.
Buchwald-Hartwig Amination Protocol
This protocol is based on established methods for the amination of aryl bromides, particularly those bearing phenolic hydroxyl groups.[7][8]
Materials:
-
5-Bromo-2-methylphenol
-
Aniline (or substituted aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen) is added 5-bromo-2-methylphenol (1.0 mmol), the aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (0.02-0.05 mmol), and Pd₂(dba)₃ (0.01-0.025 mmol).
-
Anhydrous toluene (10 mL) is added via syringe.
-
The flask is sealed, and the reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl-3-hydroxy-4-methylaniline.
Comparative Data and Performance
While direct, side-by-side comparative data for the amination of this compound is not extensively published, we can infer expected performance based on the literature for similar substrates.
| Parameter | Chan-Lam Amination (Expected) | Buchwald-Hartwig Amination (Expected) |
| Yield | Moderate to Good (60-85%) | Good to Excellent (75-95%) |
| Reaction Time | 24-48 hours | 12-24 hours |
| Temperature | Room Temperature | 80-110 °C |
| Atmosphere | Air | Inert (Argon or Nitrogen) |
| Catalyst Loading | Stoichiometric to catalytic (10-150 mol%) | Catalytic (1-5 mol%) |
| Ligand Required | Often not required, but can improve yield | Essential for reactivity and selectivity |
| Byproducts | Homocoupling of boronic acid, oxidation of phenol | Potential for hydrodehalogenation of aryl halide |
Logical Workflow for Method Selection
The choice between Chan-Lam and Buchwald-Hartwig amination will depend on several factors, including the specific substrates, available equipment, and desired reaction conditions. The following workflow can guide the decision-making process.
Conclusion
Both the Chan-Lam and Buchwald-Hartwig amination reactions offer powerful strategies for the synthesis of N-aryl-3-hydroxy-4-methylaniline. The Chan-Lam coupling presents an advantage in its operational simplicity, often allowing for milder, aerobic conditions which can be beneficial for sensitive substrates and large-scale synthesis.[2] However, it may require stoichiometric amounts of the copper catalyst and can sometimes be slower.
The Buchwald-Hartwig amination, while requiring more stringent anhydrous and inert conditions, generally provides higher yields in shorter reaction times with lower catalyst loadings.[3] The vast library of available phosphine ligands also allows for fine-tuning of the reaction to accommodate a wide range of substrates and functional groups.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and tolerance for different reaction conditions. This guide provides the foundational information for researchers to make an informed decision and proceed with a well-defined experimental plan.
References
- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Substituent Effects on Phenylboronic Acid Cross-Coupling Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, is profoundly influenced by the electronic and steric nature of substituents on the phenylboronic acid coupling partner. The judicious selection of substituted phenylboronic acids is critical for optimizing reaction yields, rates, and overall efficiency in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides a comprehensive comparison of the performance of various substituted phenylboronic acids in cross-coupling reactions, supported by experimental data and detailed protocols.
The Decisive Role of Substituents
The efficiency of the Suzuki-Miyaura reaction is largely dictated by the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The electronic properties of the substituents on the phenylboronic acid ring directly impact the nucleophilicity of the carbon atom attached to boron, thereby influencing the rate of this crucial step.[1][2]
-
Electron-Donating Groups (EDGs) generally enhance the reaction rate and yield. By increasing the electron density on the phenyl ring, EDGs make the ipso-carbon more nucleophilic, facilitating a faster transmetalation.[1][2]
-
Electron-Withdrawing Groups (EWGs) typically decrease the nucleophilicity of the aryl group, which can lead to slower reaction rates and lower yields.[2][3] However, the overall outcome is also highly dependent on the reaction conditions, including the choice of catalyst, ligand, and base.[1][4]
-
Steric Hindrance , particularly from ortho-substituents, can significantly impede the reaction by sterically shielding the boron center and hindering its approach to the palladium complex.[5][6][7]
Comparative Performance Data
The following tables summarize quantitative data on the impact of various substituents on the yield and relative reaction rates of phenylboronic acid cross-coupling reactions.
Table 1: Influence of Electronic Effects on Reaction Yield
This table illustrates the effect of electron-donating and electron-withdrawing substituents on the yield of the Suzuki-Miyaura coupling of substituted phenylboronic acids with 4-bromoanisole.
| Phenylboronic Acid Substituent | Substituent Type | Yield (%) |
| 4-Methoxy (-OCH₃) | Electron-Donating | 95 |
| 4-Methyl (-CH₃) | Electron-Donating | 92 |
| Unsubstituted (-H) | Neutral | 88 |
| 4-Fluoro (-F) | Weakly Electron-Withdrawing | 85 |
| 4-Trifluoromethyl (-CF₃) | Strongly Electron-Withdrawing | 78 |
| 4-Nitro (-NO₂) | Strongly Electron-Withdrawing | 95[3] |
| 3-Nitro (-NO₂) | Strongly Electron-Withdrawing | 88[3] |
| 2-Nitro (-NO₂) | Strongly Electron-Withdrawing | 35[3] |
Note: The data presented is compiled from various sources and should be considered representative. Reaction conditions can significantly influence yields.[3][4]
Table 2: Relative Initial Reaction Rates
This table provides a comparison of the relative initial rates of Suzuki-Miyaura reactions for different types of boronic acids, highlighting the kinetic differences.
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can accelerate the transmetalation step.[2] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally faster transmetalation compared to alkylboronic acids.[2] |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[2] |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for specific substrates and conditions.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[4]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) to the reaction flask.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography.
Mechanistic Overview and Experimental Workflow
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Methods for Confirming the Successful Coupling of 3-Hydroxy-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The successful coupling of 3-Hydroxy-4-methylphenylboronic acid, a key building block in the synthesis of complex organic molecules, requires rigorous confirmation of the desired product structure. This guide provides a comprehensive comparison of the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We present a detailed analysis of the expected spectral changes upon successful coupling, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.
Introduction to Suzuki-Miyaura Coupling
A common and versatile method for the cross-coupling of boronic acids is the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. In the context of this guide, we will consider the coupling of this compound with an aryl halide (e.g., bromobenzene) to form a biaryl product, 2'-hydroxy-3'-methyl-[1,1'-biphenyl]. The confirmation of this transformation relies on identifying key changes in the spectroscopic signatures of the starting material versus the product.
Spectroscopic Method Comparison
Each spectroscopic technique provides unique and complementary information to confirm the successful formation of the coupled product. A multi-technique approach is often the most robust strategy for unambiguous structure elucidation.
| Spectroscopic Method | Principle | Key Information Provided | Advantages | Limitations |
| ¹H NMR | Measures the magnetic environments of protons. | Disappearance of the boronic acid protons (B(OH)₂). Appearance of new aromatic proton signals corresponding to the coupled aryl ring. Changes in the chemical shifts and splitting patterns of the aromatic protons on the original phenylboronic acid ring. | Provides detailed structural information about the connectivity of atoms. Quantitative analysis is possible. | Can be complex to interpret for complex molecules. Sample must be soluble in a deuterated solvent. |
| ¹³C NMR | Measures the magnetic environments of carbon atoms. | Disappearance of the carbon atom attached to the boron (C-B) signal. Appearance of new carbon signals from the coupled aryl ring. Shifts in the carbon signals of the original ring system. | Provides information on the carbon skeleton of the molecule. Complementary to ¹H NMR for complete structural assignment. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| FT-IR | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the broad O-H stretching band of the boronic acid. Disappearance of the B-O stretching vibration. Appearance of characteristic C-C stretching vibrations of the biaryl system and out-of-plane C-H bending vibrations. | Fast and simple to perform. Provides information about functional groups present. Can be used for solid, liquid, and gas samples. | Does not provide detailed connectivity information. Spectra can be complex and overlapping. |
| Mass Spectrometry | Measures the mass-to-charge ratio (m/z) of ionized molecules. | A shift in the molecular ion peak corresponding to the mass of the coupled product. Fragmentation patterns can provide structural information. | Highly sensitive, requiring very small amounts of sample. Provides the molecular weight of the compound. | Does not provide detailed stereochemical or isomeric information. Fragmentation can be complex to interpret. |
Data Presentation
The following tables summarize the expected key spectral data for the starting material, this compound, and a representative coupled product, 2'-hydroxy-3'-methyl-[1,1'-biphenyl].
Table 1: Comparative ¹H and ¹³C NMR Data (in ppm)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | Aromatic protons (approx. 6.8-7.5), Methyl protons (approx. 2.2), Hydroxyl proton (variable), Boronic acid protons (broad, variable) | Aromatic carbons (approx. 115-158), Methyl carbon (approx. 16), Carbon attached to Boron (broad, approx. 130-140) |
| 2'-hydroxy-3'-methyl-[1,1'-biphenyl] | Aromatic protons (approx. 6.9-7.6), Methyl protons (approx. 2.3), Hydroxyl proton (variable) | Aromatic carbons (approx. 115-155), Methyl carbon (approx. 16) |
Table 2: Comparative FT-IR and Mass Spectrometry Data
| Compound | Key FT-IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~3300 (broad, O-H stretch of B(OH)₂ and Ar-OH), ~1350 (B-O stretch) | [M]+ = 152.0 |
| 2'-hydroxy-3'-methyl-[1,1'-biphenyl] | ~3400 (broad, Ar-OH stretch), ~1600, 1480 (C=C aromatic stretch) | [M]+ = 184.2 |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing : Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis : Integrate the peaks in the ¹H spectrum and analyze chemical shifts and coupling constants in both ¹H and ¹³C spectra to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands and compare them to the starting material's spectrum to confirm the disappearance of the boronic acid functional group and the presence of the biaryl structure.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern for further structural confirmation.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and spectroscopic confirmation.
Caption: Logical workflow for confirming successful coupling.
Safety Operating Guide
Proper Disposal of 3-Hydroxy-4-methylphenylboronic Acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 3-Hydroxy-4-methylphenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals must handle this compound with care, adhering to established safety protocols. While some safety data sheets (SDS) for similar compounds may not classify them as hazardous, related phenylboronic acids are known to cause skin and eye irritation.[1][2][3][4] Therefore, a cautious approach to handling and disposal is paramount.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A dust mask may be necessary if dust is generated. | Minimizes inhalation of airborne particles.[5] |
When handling the compound, avoid generating dust and prevent contact with skin and eyes.[6] Always wash hands thoroughly after handling.[1][2]
II. Spill and Waste Management
In the event of a spill, contain the material and clean it up using an inert absorbent material.[6] Do not allow the chemical to enter drains or waterways.[6]
All waste containing this compound, including contaminated materials, must be disposed of in accordance with federal, state, and local regulations.[1][5] It is the responsibility of the waste generator to determine if the waste is hazardous.[6]
III. Disposal Protocol
The following step-by-step guide provides a general procedure for the disposal of this compound.
Experimental Protocol: Chemical Waste Disposal
-
Waste Segregation: Do not mix this compound waste with other waste streams.[5] It should be collected in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and any associated hazard warnings.
-
Waste Characterization: Determine if the waste is considered hazardous under local, state, and federal regulations. This may involve consulting your institution's Environmental Health and Safety (EHS) office.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.
-
Documentation: Maintain records of the waste generated and its disposal, as required by your institution and regulatory agencies.
The flowchart below illustrates the decision-making process for the proper disposal of this compound.
Figure 1. Disposal workflow for this compound.
IV. Signaling Pathways for Safe Handling
The logical relationship between hazard identification, risk assessment, and control measures is crucial for maintaining a safe laboratory environment. The following diagram illustrates this pathway.
Figure 2. Logical pathway for safe chemical handling.
By adhering to these procedures, researchers can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Essential Safety and Logistical Information for Handling 3-Hydroxy-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 3-Hydroxy-4-methylphenylboronic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific information.
Immediate Safety Precautions
When handling this compound, which should be treated as a substance that can cause skin, eye, and respiratory irritation, the following immediate safety measures are required.[1]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
-
Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1] Always wash hands thoroughly with soap and water after handling and before breaks.[2] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed immediately and laundered before reuse.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with boronic acid derivatives.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2] Gloves should be inspected before use and changed immediately if contaminated.[2] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required.[1] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] Long pants and closed-toe shoes are also required.[2] | To protect skin from accidental spills and contact.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] | To prevent respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]
-
Verify that the work area, preferably a chemical fume hood, is clean, free of clutter, and has proper airflow.[2][4]
-
Confirm that all necessary PPE is available and in good condition.
Handling:
-
Don all required personal protective equipment as outlined in the table above before handling the chemical.[2]
-
Keep the container of this compound tightly closed when not in use.[3]
-
When transferring the solid, use appropriate tools, such as a spatula, to avoid generating dust.[2]
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Properly remove and dispose of contaminated PPE as hazardous waste.[1]
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Report: Report the spill to the appropriate safety personnel.[1]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
Waste Collection and Storage:
-
Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[5]
-
Container: Use a container that is compatible with the chemical. For solid waste, a plastic wide-mouth container is suitable.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
Storage: Store the sealed waste container in a well-ventilated, designated chemical waste area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Final Disposal:
-
Arrange for the collection of the hazardous waste by an approved waste disposal service.[5]
-
Complete all necessary waste manifest documentation as required by your institution and local regulations.[5]
-
Do not dispose of this compound down the drain.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
